Bromodomain inhibitor-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(E)-3-[(1R,9S)-6-(cyclopropylamino)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-12-yl]-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H22N4O2/c26-18-4-2-1-3-15(18)19(27)9-10-25-14-7-8-17(25)20-16(11-14)21(23-12-22-20)24-13-5-6-13/h1-4,9-10,12-14,17,26H,5-8,11H2,(H,22,23,24)/b10-9+/t14-,17+/m0/s1 |
InChI Key |
RQOKOKQQGKYASH-FPBOJHQQSA-N |
Isomeric SMILES |
C1C[C@@H]2C3=C(C[C@H]1N2/C=C/C(=O)C4=CC=CC=C4O)C(=NC=N3)NC5CC5 |
Canonical SMILES |
C1CC1NC2=NC=NC3=C2CC4CCC3N4C=CC(=O)C5=CC=CC=C5O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Molibresib (I-BET762): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molibresib, also known as I-BET762 and GSK525762A, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to Molibresib. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of epigenetics, oncology, and drug development. All quantitative data is summarized in structured tables, and detailed methodologies for critical experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the core concepts.
Discovery and Lead Optimization
The discovery of Molibresib originated from a phenotypic screening campaign aimed at identifying compounds that could upregulate the expression of Apolipoprotein A1 (ApoA1), a key protein in reverse cholesterol transport. This screening led to the identification of a benzodiazepine hit compound. Through a strategic lead optimization process, medicinal chemists systematically modified the initial hit to enhance its potency, selectivity, and pharmacokinetic properties. This effort culminated in the development of I-BET762, a compound with significantly improved druglike characteristics. Subsequent target deconvolution studies revealed that the mechanism of ApoA1 upregulation was through the inhibition of the BET family of bromodomains, establishing a new therapeutic avenue for this class of compounds.
Chemical Synthesis
The synthesis of Molibresib (I-BET762) involves a multi-step process. A generalized synthetic scheme is presented below, based on available literature.
Scheme 1: Synthesis of [(4S)-6-(4-Chlorophenyl)-1-methyl-8-(methyloxy)-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-4-yl]acetic acid (Intermediate 1)
The synthesis begins with the construction of the core benzodiazepine structure, followed by the formation of the triazole ring and subsequent functional group manipulations to yield the carboxylic acid intermediate.
Scheme 2: Final Synthesis of Molibresib (I-BET762)
To a solution of [(4S)-6-(4-Chlorophenyl)-1-methyl-8-(methyloxy)-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-4-yl]acetic acid (Intermediate 1) in an appropriate solvent such as tetrahydrofuran (THF), a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as diisopropylethylamine (DIEA) are added. The reaction mixture is stirred, followed by the addition of ethylamine. The reaction is monitored until completion. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, often by extraction and trituration or column chromatography, to yield Molibresib as a solid.
Mechanism of Action
Molibresib functions as a competitive inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are "readers" of the epigenetic code, recognizing and binding to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
By mimicking the structure of acetylated lysine, Molibresib binds to the hydrophobic pocket of the bromodomains of BET proteins.[4] This competitive binding displaces BET proteins from chromatin, leading to the downregulation of the transcription of key genes involved in cell proliferation, survival, and inflammation. A primary target of BET inhibitors is the MYC oncogene, which is frequently overexpressed in various cancers and plays a central role in tumor progression.[5] The inhibition of MYC expression is a key mechanism underlying the anti-cancer effects of Molibresib.
Caption: Mechanism of Action of Molibresib (I-BET762).
Quantitative Data
The biological activity of Molibresib has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Potency of Molibresib
| Assay Type | Target | Value | Reference |
| IC50 (FRET) | BET Bromodomains | 32.5 - 42.5 nM | [4][6] |
| Kd | Tandem BET Bromodomains | 50.5 - 61.3 nM | [4][6] |
| IC50 (Cell-free) | BET Proteins | ~35 nM | [4] |
| EC50 (ApoA1 Induction) | HepG2 cells | 0.7 µM | [4] |
Table 2: In Vitro Anti-proliferative Activity of Molibresib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | 0.46 ± 0.4 µM | [1] |
| LNCaP | Prostate Cancer | 25 - 150 nM (gIC50) | [7] |
| VCaP | Prostate Cancer | 25 - 150 nM (gIC50) | [7] |
| Aspc-1 | Pancreatic Cancer | 231 nM | [2] |
| CAPAN-1 | Pancreatic Cancer | 990 nM | [2] |
| PANC-1 | Pancreatic Cancer | 2550 nM | [2] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay
This protocol is adapted from methodologies used to assess the binding of Molibresib to BET bromodomains.[4]
Objective: To determine the IC50 of Molibresib for the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant BET bromodomain proteins (BRD2, BRD3, or BRD4)
-
Tetra-acetylated Histone H4 peptide
-
Molibresib (I-BET762)
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS
-
Detection Reagents: Europium cryptate-labeled streptavidin and XL-665-labeled anti-6His antibody
-
384-well low-volume black plates
-
Plate reader capable of time-resolved fluorescence detection (e.g., Envision Plate reader)
Procedure:
-
Prepare serial dilutions of Molibresib in DMSO and then dilute in Assay Buffer.
-
In a 384-well plate, add the BET bromodomain protein (e.g., BRD4 at 50 nM), the tetra-acetylated Histone H4 peptide (200 nM), and the diluted Molibresib.
-
Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium.
-
Add the detection reagents (Europium cryptate-labeled streptavidin and XL-665-labeled anti-6His antibody) to the wells.
-
Incubate for a further 60 minutes at room temperature, protected from light.
-
Read the plate on a FRET-capable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
-
Calculate the ratio of the acceptor (665 nm) to donor (615 nm) fluorescence.
-
Plot the fluorescence ratio against the logarithm of the Molibresib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
MTT Cell Proliferation Assay
This protocol provides a general framework for assessing the anti-proliferative effects of Molibresib on cancer cell lines.[1][8][9][10]
Objective: To determine the IC50 of Molibresib for the inhibition of cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Molibresib (I-BET762)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Molibresib in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Molibresib. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the Molibresib concentration and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Molibresib in a mouse xenograft model.[1][2]
Objective: To assess the in vivo anti-tumor activity of Molibresib.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Molibresib (I-BET762)
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Molibresib (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and the vehicle to the control group.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume (e.g., using the formula: (Length x Width²) / 2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of Molibresib.
Discovery and Development Workflow
The following diagram illustrates the key stages in the discovery and preclinical development of Molibresib.
Caption: Discovery and Development Workflow of Molibresib.
Conclusion
Molibresib (I-BET762) represents a significant advancement in the field of epigenetic therapy. Its discovery through a phenotypic screen and subsequent identification as a potent BET bromodomain inhibitor highlights the power of innovative drug discovery approaches. The comprehensive data on its synthesis, mechanism of action, and biological activity provide a solid foundation for its ongoing clinical evaluation and for the development of next-generation BET inhibitors. This technical guide serves as a valuable resource for the scientific community, fostering a deeper understanding of Molibresib and its potential therapeutic applications.
References
- 1. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 7. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
An In-depth Technical Guide to Bromodomain Inhibitor-13
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Bromodomain inhibitor-13" is not a standardized nomenclature and has been used to refer to different chemical entities in scientific literature. This guide focuses on the potent BRD4 inhibitor possessing an isoxazole motif within an azepine scaffold, as described by Albrecht et al. This compound is a key example of a structured-based drug design effort in the field of epigenetics.
Core Chemical Structure and Properties
This compound is a synthetic small molecule designed to be a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1] Its discovery was guided by the crystallographic binding modes of an amino-isoxazole fragment and known BET inhibitors, leading to the development of a novel isoxazole azepine scaffold.[2] This structure was optimized for high potency in both biochemical and cellular assays.[2]
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (S)-7-(3,5-dimethylisoxazol-4-yl)-5-methyl-1-((R)-1-phenylethyl)-1,2,3,5-tetrahydrobenzo[e][3][4]diazepin-4-one |
| Molecular Formula | C24H25N3O2 |
| Molecular Weight | 387.48 g/mol |
| Scaffold | Isoxazole Azepine |
Quantitative Biological Activity
This compound has demonstrated potent inhibition of BRD4 and downstream oncogenic pathways. Its efficacy has been quantified in various biochemical and cellular assays.
Table 2: In Vitro and In Vivo Efficacy
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Biochemical Inhibition Assay | BRD4 BD1 | IC50 | 26 nM | [1] |
| Cellular MYC Expression Suppression Assay | Raji cells | IC50 | 140 nM | [1] |
| In Vivo MYC Pharmacodynamic Model | Mouse | Dose | 10, 30, 100 mg/kg | [1] |
Mechanism of Action and Signaling Pathway
BRD4 is a key epigenetic reader that recognizes acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive the expression of target genes.[5] A critical target of BRD4 is the proto-oncogene MYC, which is a central regulator of cell proliferation, growth, and apoptosis.[6] By competitively binding to the acetyl-lysine binding pocket of BRD4, this compound displaces BRD4 from chromatin, leading to the suppression of MYC transcription and a subsequent reduction in MYC protein levels.[1] This inhibition of the BRD4-MYC axis is a primary mechanism for its anti-proliferative effects in cancer cells.
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
This assay quantifies the ability of an inhibitor to disrupt the interaction between BRD4 and acetylated histones.
-
Principle: An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is used to measure the binding of GST-tagged BRD4 to a biotinylated histone H4 peptide.[7] Donor beads are coated with streptavidin to bind the biotinylated peptide, and acceptor beads are coated with glutathione to bind the GST-tagged BRD4.[7] When in close proximity, excitation of the donor beads results in a luminescent signal from the acceptor beads. An inhibitor will disrupt this interaction, leading to a decrease in the signal.[7]
-
Methodology:
-
A serial dilution of this compound is prepared in DMSO.
-
The inhibitor or DMSO (as a control) is added to a 384-well plate.[7]
-
A mixture of GST-tagged BRD4(BD1) and biotinylated histone H4 peptide is added to the wells and incubated.[7]
-
Glutathione acceptor beads are added, followed by streptavidin donor beads, with incubation periods after each addition.[7]
-
The plate is read on an AlphaScreen-compatible plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
This assay measures the effect of the inhibitor on the expression of the downstream target gene, MYC.
-
Principle: Cancer cell lines with known dependence on MYC, such as Raji cells, are treated with the inhibitor. The levels of MYC mRNA are then quantified using qRT-PCR to assess the inhibitor's on-target cellular activity.
-
Methodology:
-
Raji cells are seeded in a multi-well plate and treated with varying concentrations of this compound for a specified time.
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for the MYC gene and a housekeeping gene for normalization.
-
The relative expression of MYC mRNA is calculated, and the IC50 for MYC suppression is determined.
-
References
- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Core Mechanism of Bromodomain Inhibitor-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain inhibitor-13, also known as I-BET-762 and GSK525762, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[2] By binding to acetylated lysine residues on histones and other proteins, BET proteins recruit transcriptional machinery to specific genomic loci, thereby activating gene expression. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. I-BET-762 represents a promising therapeutic agent by virtue of its ability to disrupt these interactions and modulate the expression of key disease-related genes. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Mechanism of Action
I-BET-762 functions as a competitive inhibitor of the acetyl-lysine binding pockets of BET bromodomains.[1] By mimicking the structure of acetylated lysine, the inhibitor prevents BET proteins from binding to acetylated histones on chromatin. This displacement of BET proteins from gene promoters and enhancers leads to a downstream suppression of target gene transcription. One of the most well-characterized downstream effects of I-BET-762 is the potent downregulation of the proto-oncogene c-MYC, a key driver of cell proliferation and survival in many cancers.[1]
The inhibitory activity of I-BET-762 is not limited to cancer cells. It has also been shown to exert significant anti-inflammatory effects by suppressing the expression of pro-inflammatory genes in macrophages.[1] This is achieved, in part, through the modulation of key inflammatory signaling pathways, including the NF-κB and STAT1 pathways.
Quantitative Data Summary
The potency and binding affinity of this compound have been characterized across various assays and cell lines. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | ~35 nM | Cell-free assay | BET proteins | |
| Kd | 50.5–61.3 nM | - | Tandem bromodomains of BET |
Signaling Pathways
This compound exerts its effects by modulating critical signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the key pathways affected by the inhibitor.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the binding affinity of I-BET-762 to BET bromodomains.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Prepare a solution containing the target BET protein (e.g., BRD4), a biotinylated acetylated histone peptide, a Europium-labeled streptavidin (donor fluorophore), and an Allophycocyanin (APC)-labeled anti-BET antibody (acceptor fluorophore) in assay buffer.
-
-
Assay Plate Setup:
-
Add the inhibitor dilutions to the wells of a low-volume 384-well plate.
-
Add the BET protein/peptide/antibody mixture to all wells.
-
Include control wells with vehicle (DMSO) only (for 0% inhibition) and a known potent BET inhibitor (for 100% inhibition).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the time-resolved fluorescence at two wavelengths: 615 nm (Europium emission) and 665 nm (APC emission), with an excitation wavelength of 320-340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) for each well.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot for c-Myc Detection
This protocol is used to assess the effect of I-BET-762 on the protein levels of c-Myc.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in a culture dish and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the effect of I-BET-762 on cell cycle progression.
Protocol:
-
Cell Preparation:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and detecting emission at ~610 nm.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound (I-BET-762/GSK525762) is a potent and selective inhibitor of the BET family of proteins. Its mechanism of action involves the competitive displacement of BET proteins from acetylated chromatin, leading to the transcriptional repression of key oncogenes and inflammatory genes. This guide has provided a comprehensive overview of its mechanism, supported by quantitative data and detailed experimental protocols. The visualization of the affected signaling pathways and experimental workflows offers a clear framework for understanding the multifaceted effects of this promising therapeutic agent. Further research into the broader transcriptional consequences and potential combination therapies will continue to elucidate the full therapeutic potential of this compound.
References
Unveiling the Binding Dynamics of I-BET-762 with BRD4: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, have emerged as critical epigenetic readers and key regulators of gene transcription. Their role in the expression of oncogenes and pro-inflammatory genes has made them a significant target in the development of novel therapeutics for cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the binding affinity and interaction between the potent BET inhibitor, I-BET-762 (also known as GSK525762 or Molibresib), and BRD4. While the initial query specified "Bromodomain inhibitor-13," the widely studied and clinically relevant inhibitor I-BET-762 is presented here, as it is a prominent compound in this class. I-BET-762 is a small molecule that competitively binds to the acetyl-lysine binding pockets of BRD4's two tandem bromodomains (BD1 and BD2), thereby displacing it from chromatin and disrupting downstream transcriptional activation.[1][2]
Quantitative Binding Affinity Data
The potency of I-BET-762 has been rigorously quantified across various biochemical assays. The following table summarizes the key binding affinity data for I-BET-762 against BRD4 and other BET family proteins. These values underscore the high-affinity interaction between the inhibitor and its target.
| Inhibitor | Target Protein(s) | Assay Type | Binding Affinity Metric | Value (nM) | Reference(s) |
| I-BET-762 (GSK525762) | BET Proteins (BRD2, BRD3, BRD4) | Cell-free Assay | IC50 | ~35 | [3] |
| I-BET-762 (GSK525762) | Tandem bromodomains of BET | FRET Analysis | IC50 | 32.5–42.5 | [1][3] |
| I-BET-762 (GSK525762) | Tandem bromodomains of BET | Not Specified | Kd | 50.5–61.3 | [3] |
Note: IC50 and Kd values can exhibit variability depending on the specific experimental conditions and assay formats employed.[4]
Experimental Protocols
The determination of binding affinity for BRD4 inhibitors relies on a variety of robust biophysical and biochemical assays. Below are detailed protocols for key methodologies used to characterize the interaction between I-BET-762 and BRD4.
Fluorescence Resonance Energy Transfer (FRET) Assay
Principle: This assay measures the displacement of a fluorescently labeled, tetra-acetylated histone H4 peptide from the BRD4 bromodomain by a competitive inhibitor. Inhibition of the protein-peptide interaction leads to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.5 mM CHAPS.
-
Prepare solutions of the target bromodomain protein (e.g., BRD4 at 50 nM), a tetra-acetylated Histone H4 peptide (200 nM), Europium cryptate-labeled streptavidin (2 nM), and XL-665-labeled anti-6His antibody (10 nM) in the assay buffer containing 0.05% (v/v) BSA and 400 mM KF.[3]
-
-
Compound Titration:
-
Perform serial dilutions of I-BET-762.
-
-
Incubation:
-
Detection:
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This bead-based assay quantifies the disruption of the interaction between a GST-tagged BRD4 bromodomain and a biotinylated histone peptide. When the interaction is intact, donor and acceptor beads are brought into proximity, generating a signal. A competitive inhibitor will reduce this signal.[4]
Protocol Outline:
-
Reagent Preparation:
-
Compound Plating:
-
Create serial dilutions of I-BET-762 in DMSO and add to a 384-well plate.[4]
-
-
Reaction and Incubation:
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible plate reader.[4]
-
-
Data Analysis:
-
Plot the signal intensity against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[4]
-
Signaling Pathways and Mechanism of Action
I-BET-762 functions by competitively binding to the acetyl-lysine binding pockets of BRD4, which prevents BRD4 from associating with acetylated histones on chromatin. This displacement disrupts the recruitment of transcriptional machinery, leading to the downregulation of key target genes.
c-Myc Downregulation
A primary and well-documented consequence of BRD4 inhibition by I-BET-762 is the potent suppression of the proto-oncogene MYC.[5] BRD4 is known to occupy super-enhancer regions that drive MYC expression. By displacing BRD4 from these regions, I-BET-762 effectively silences MYC transcription, which in turn inhibits cell proliferation and can induce apoptosis in various cancer models.[5][6]
NF-κB Signaling Inhibition
BRD4 also plays a role in inflammatory signaling by interacting with acetylated RelA, a subunit of the NF-κB complex, thereby stabilizing it in the nucleus and promoting the expression of downstream pro-inflammatory genes.[7][8] I-BET-762 can disrupt this interaction, leading to a reduction in NF-κB-mediated transcription. This mechanism is central to the anti-inflammatory effects observed with I-BET-762 treatment.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Bromodomain Inhibitor-13: A Technical Guide
This technical guide provides an in-depth overview of the in vitro characterization of Bromodomain inhibitor-13, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document is intended for researchers, scientists, and drug development professionals engaged in the study of epigenetics and the development of novel therapeutic agents targeting bromodomains.
Introduction to this compound
This compound is a small molecule designed to target the acetyl-lysine binding pockets of bromodomains, critical "reader" domains that recognize acetylated histone tails and play a pivotal role in the regulation of gene transcription.[1][2][3] The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of oncogenes and inflammatory genes, making them attractive targets for therapeutic intervention in cancer and inflammatory diseases.[4][5] Compound 13 has been identified as a pan-BET inhibitor, demonstrating activity against both the first (BD1) and second (BD2) bromodomains of all four BET family members.[6]
Quantitative Analysis of Inhibitor Activity
The inhibitory activity of this compound and other well-characterized BET inhibitors is typically quantified by determining their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) against purified bromodomain proteins.
Table 1: Bromodomain Selectivity Profile of Compound 13
The selectivity of compound 13 was assessed using the BROMOscan™ technology at a concentration of 500 nM. The results indicate that compound 13 is highly selective for the BET family of bromodomains.[6]
| Bromodomain Family | Target | Percent of Control |
| BET (Subclass II) | BRD2 (BD1/BD2) | <10% |
| BRD3 (BD1/BD2) | <10% | |
| BRD4 (BD1/BD2) | <10% | |
| BRDT (BD1/BD2) | <10% | |
| Other Families | Various | >50% |
Data presented is a qualitative summary based on the TREEspot™ interaction map showing high affinity for the BET family.[6]
Table 2: Comparative IC50 Values of Characterized BRD4 Inhibitors
To provide context for the potency of BET inhibitors, the following table summarizes the IC50 values for several well-known BRD4 inhibitors, as determined by the AlphaScreen assay.
| Compound | Target Domain | Assay Type | IC50 (nM) |
| (+)-JQ1 | BRD4(BD1) | AlphaScreen | 77[7] |
| (+)-JQ1 | BRD4(BD2) | AlphaScreen | 33[7] |
| PFI-1 | BRD4(BD1) | AlphaScreen | 220[7] |
| I-BET762 | BET Bromodomains | Various | 32.5 - 42.5[7] |
| DC-BD-03 | BRD4(BD1) | AlphaScreen | 2010[1][2] |
Signaling Pathway and Mechanism of Action
BRD4 acts as a critical scaffolding protein that links chromatin to the transcriptional machinery. By binding to acetylated histones, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[7] This complex then phosphorylates RNA Polymerase II, leading to the stimulation of transcriptional elongation of target genes, including the proto-oncogene MYC.[7][8]
Bromodomain inhibitors, such as Compound 13, are designed to competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains.[8] This competitive binding prevents the interaction of BRD4 with acetylated histones, leading to the displacement of BRD4 from chromatin.[8] The dissociation of the BRD4/P-TEFb complex from chromatin results in the suppression of target gene expression and subsequent anti-proliferative effects.[7]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are representative of the techniques used to characterize bromodomain inhibitors.
Biochemical Bromodomain Inhibition Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the direct binding of an inhibitor to a bromodomain.[7] The assay relies on the interaction between a donor and an acceptor bead, which are brought into proximity by the binding of a biotinylated histone peptide to a GST-tagged bromodomain protein.[9]
Materials:
-
Purified GST-tagged BRD4 protein (e.g., BRD4-BD1)
-
Biotinylated acetylated histone H4 peptide
-
Glutathione Acceptor beads
-
Streptavidin-Donor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4)
-
384-well microplate
-
Test compound (this compound)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Mixture: In a 384-well plate, add the following in order:
-
5 µL of diluted test compound or vehicle (DMSO) control.
-
5 µL of a solution containing the biotinylated histone peptide.
-
5 µL of a solution containing the GST-tagged BRD4 protein.[7]
-
-
Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.[7]
-
Bead Addition:
-
Add 5 µL of Glutathione Acceptor beads to each well.
-
Shortly after, add 5 µL of Streptavidin-Donor beads to each well. This step should be performed in subdued light.[7]
-
-
Final Incubation: Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.[7]
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another proximity-based assay used to measure the binding of an inhibitor to a bromodomain. It measures the energy transfer between a donor fluorophore (e.g., Europium chelate) and an acceptor fluorophore (e.g., APC) when they are brought close together.
Materials:
-
Purified BRD4 protein labeled with a donor fluorophore (e.g., Europium Chelate)
-
Biotinylated acetylated histone peptide
-
Streptavidin-labeled acceptor fluorophore (e.g., APC)
-
TR-FRET Assay Buffer
-
384-well plate
-
Test compound (this compound)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the TR-FRET Assay Buffer. The final concentration may contain a small percentage of an organic solvent like DMSO.[10]
-
Reagent Preparation:
-
Assay Plate Setup:
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Data Acquisition: Read the plate using a TR-FRET capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at a specific wavelength (e.g., 340 nm).[11]
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor emission) and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.
References
- 1. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to the Pan-BET Inhibitory Profile of (+)-JQ1
Disclaimer: The initial request specified a technical guide for "Bromodomain inhibitor-13." However, publicly available scientific literature indicates that "this compound" is an inhibitor of the bromodomain-containing proteins SMARCA2, SMARCA4, and PB1, and is not classified as a pan-BET (Bromodomain and Extra-Terminal family) inhibitor. To fulfill the core requirements of the user's request for a detailed whitepaper on a pan-BET inhibitor, this guide focuses on the well-characterized and prototypical pan-BET inhibitor, (+)-JQ1 .
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the inhibitory profile of (+)-JQ1, a potent and selective small molecule inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4). It includes quantitative data on its binding affinity and inhibitory activity, detailed experimental protocols for key assays, and visualizations of its mechanism of action.
Quantitative Inhibitory Profile of (+)-JQ1
(+)-JQ1 is a thienotriazolodiazepine that acts as a competitive inhibitor by binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and transcription factors.[1] Its inhibitory activity has been quantified across the BET family, demonstrating a pan-BET inhibitory profile.
Table 1: Binding Affinities (Kd) of (+)-JQ1 for BET Bromodomains
The dissociation constant (Kd) indicates the binding affinity of (+)-JQ1 to individual bromodomains (BD) of the BET family proteins. Lower Kd values signify higher binding affinity.
| Target Protein | Bromodomain | Binding Affinity (Kd) in nM |
| BRD4 | BD1 | ~50[2][3] |
| BRD4 | BD2 | ~90[2][3] |
| BRD3 | BD1 | 59.5 |
| BRD3 | BD2 | 82 |
| BRD2 | BD1 | 128 |
| BRDT | BD1 | 190 |
Data compiled from Isothermal Titration Calorimetry (ITC) experiments.[2]
Table 2: Inhibitory Concentrations (IC50) of (+)-JQ1 against BET Bromodomains
The half-maximal inhibitory concentration (IC50) measures the functional potency of (+)-JQ1 in preventing the interaction between BET bromodomains and their acetylated histone substrates.
| Target Protein | Bromodomain | Inhibitory Concentration (IC50) in nM |
| BRD4 | BD1 | 77[2][4] |
| BRD4 | BD2 | 33[2][4] |
| BRD2 | BD1 | 17.7 |
| BRD3 | BD2 | Not specified |
Data compiled from AlphaScreen and similar biochemical assays.[2][4]
Selectivity Profile
(+)-JQ1 exhibits high selectivity for the BET family of bromodomains. Differential Scanning Fluorimetry (DSF) screening against a panel of non-BET bromodomains showed no significant interaction, highlighting its specificity.[2] For instance, the IC50 of (+)-JQ1 against the CREBBP bromodomain is greater than 10,000 nM.[2]
Mechanism of Action and Signaling Pathways
By displacing BET proteins, particularly BRD4, from chromatin, (+)-JQ1 disrupts the transcriptional machinery at super-enhancers, leading to the downregulation of key oncogenes and cell cycle regulators.
Key Signaling Pathways Affected:
-
MYC Oncogene Suppression: A primary mechanism of action for (+)-JQ1 is the potent and rapid suppression of MYC gene transcription.[5][6] BRD4 is known to occupy the promoter region of MYC, and its displacement by (+)-JQ1 leads to decreased MYC mRNA and protein levels, resulting in cell cycle arrest and reduced proliferation in various cancer models.[5][7][8]
-
NF-κB Pathway Inhibition: (+)-JQ1 has been shown to inhibit the transcriptional activity of a subset of NF-κB target genes.[9][10] BRD4 can bind to acetylated RelA, a key component of the NF-κB complex. By disrupting this interaction, (+)-JQ1 can suppress the expression of pro-inflammatory and pro-survival genes.[9]
-
Induction of Apoptosis and Cell Cycle Arrest: The downstream effects of MYC suppression and other transcriptional changes include the induction of G1 cell cycle arrest and apoptosis.[5][7] This is often mediated by the upregulation of cell cycle inhibitors like p21 and downregulation of anti-apoptotic proteins.[11][12]
Detailed Experimental Protocols
The characterization of (+)-JQ1 and other BET inhibitors relies on a suite of biochemical and cellular assays. Below are detailed protocols for key methodologies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of a BET bromodomain to an acetylated histone peptide. Inhibition of this interaction by a compound like (+)-JQ1 results in a decreased FRET signal.
Objective: To determine the IC50 value of (+)-JQ1 for BRD4-BD1.
Materials:
-
384-well low-volume black plates.
-
TR-FRET Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM NaCl, 400 mM KF, 0.05% BSA.[13]
-
GST-tagged BRD4-BD1 protein.
-
Biotinylated histone H4 acetylated peptide substrate.
-
Terbium (Tb)-labeled anti-GST antibody (Donor).
-
Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor).
-
(+)-JQ1 serially diluted in DMSO, then in assay buffer.
-
TR-FRET compatible microplate reader.
Procedure:
-
Prepare serial dilutions of (+)-JQ1 in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the diluted (+)-JQ1 or vehicle (for controls) to the wells of the 384-well plate.
-
Prepare a master mix containing GST-BRD4-BD1 and the biotinylated histone peptide in assay buffer.
-
Add 5 µL of the protein/peptide mix to each well. Final concentrations might be ~100 nM for the protein and ~200 nM for the peptide.[13]
-
Incubate the plate for 30-60 minutes at room temperature to allow for binding equilibration.
-
Prepare a detection mix containing the Tb-labeled anti-GST antibody and the streptavidin-conjugated acceptor in assay buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Read the plate using a TR-FRET reader, with excitation at ~340 nm and measuring emissions at ~620 nm (Terbium) and ~665 nm (Acceptor).[14]
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the ratio against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)
Similar to TR-FRET, this bead-based assay measures the proximity of two molecules. It is highly sensitive for quantifying protein-peptide interactions.
Objective: To determine the IC50 value of (+)-JQ1 for the BRD4-BD1/acetylated peptide interaction.
Materials:
-
384-well OptiPlate™.
-
AlphaScreen Assay Buffer.
-
GST-tagged BRD4-BD1 protein.
-
Biotinylated histone H4 tetra-acetylated peptide.
-
Glutathione (GSH) Donor Beads.
-
Streptavidin Acceptor Beads.
-
(+)-JQ1 serially diluted.
-
AlphaScreen-capable microplate reader.
Procedure:
-
Add 2.5 µL of serially diluted (+)-JQ1 or vehicle to the wells.
-
Add 2.5 µL of a solution containing GST-BRD4-BD1 and the biotinylated peptide. Final concentrations are typically in the low nanomolar range (e.g., 20-30 nM).[2]
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Add 5 µL of a mixture of GSH Donor and Streptavidin Acceptor beads (diluted 250-fold in detection buffer).[15]
-
Incubate for 60-90 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen reader.
-
Plot the AlphaScreen signal against the log of the inhibitor concentration and calculate the IC50.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.
Objective: To determine the half-maximal growth inhibitory concentration (GR50/IC50) of (+)-JQ1 in a cancer cell line.
Materials:
-
96-well or 384-well opaque-walled plates.
-
Cancer cell line of interest (e.g., MM.1S, NALM6).[16]
-
Complete cell culture medium.
-
(+)-JQ1 serially diluted in culture medium.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer plate reader.
Procedure:
-
Seed cells in the opaque-walled plate at a density that allows for logarithmic growth over the assay period (e.g., 5,000 cells/well for a 96-well plate). Allow cells to adhere overnight if applicable.
-
Treat cells with a serial dilution of (+)-JQ1. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[16][17]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 100 µL for a 96-well plate).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls (100% viability) and plot the percentage of viability against the log of the inhibitor concentration to determine the IC50.
Experimental and Logical Workflows
The discovery and characterization of a BET inhibitor like (+)-JQ1 follows a logical progression from initial screening to in-depth cellular and in vivo validation.
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the impact of bromodomain inhibition on cytoskeleton stability and contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Investigating the Novelty and Therapeutic Potential of the Azepine-Based Bromodomain Inhibitor Scaffold of Compound 13
This technical guide provides an in-depth analysis of a specific bromodomain inhibitor, referred to as compound 13 in the scientific literature, which is based on an azepine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and characterization of novel epigenetic modulators.
Introduction to Bromodomains and Their Inhibition
Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins.[1] This interaction is a key mechanism in the epigenetic regulation of gene expression.[2] The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2).[3][4] These proteins act as scaffolds, recruiting transcriptional machinery to specific chromatin locations, thereby playing a critical role in the expression of genes involved in cell proliferation and cancer, such as the MYC oncogene.[3][5] Consequently, the development of small molecule inhibitors targeting BET bromodomains has become a promising therapeutic strategy in oncology and other diseases.[6]
The Azepine Scaffold of Compound 13: A Potent BRD4 Inhibitor
In the landscape of diverse chemical scaffolds developed to inhibit BET bromodomains, an azepine-based scaffold has demonstrated significant potency. Compound 13, which incorporates an isoxazole motif into an azepine structure, has been identified as a potent inhibitor of the first bromodomain of BRD4 (BRD4 BD1).[5]
Quantitative Biological Data
The inhibitory activity and cellular effects of compound 13 have been quantitatively assessed through various biochemical and cell-based assays. The key data are summarized in the table below.
| Target/Assay | Metric | Value | Reference |
| BRD4 BD1 | IC50 | 26 nM | [5] |
| MYC Expression (Raji cells) | IC50 | 140 nM | [5] |
| In vivo MYC PD model (rats) | Dose | 10, 30, 100 mg/kg (PO) | [5] |
| In vivo MYC PD model (rats) | Effect | Dose-dependent decrease in MYC mRNA | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the general experimental protocols that would be employed to characterize an inhibitor like compound 13.
Biochemical Inhibition Assay (e.g., AlphaScreen)
-
Principle: A bead-based immunoassay to measure the inhibition of the interaction between the bromodomain and an acetylated histone peptide.
-
Reagents: Biotinylated acetylated histone peptide, GST-tagged bromodomain protein, streptavidin-coated donor beads, and anti-GST-coated acceptor beads.
-
Procedure:
-
The test compound (e.g., compound 13) is serially diluted in assay buffer.
-
The bromodomain protein and the biotinylated histone peptide are added to the wells of a microplate containing the compound dilutions.
-
The mixture is incubated to allow for binding.
-
Donor and acceptor beads are added, and the plate is incubated in the dark.
-
The plate is read on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular MYC Expression Assay (e.g., Western Blot or qPCR)
-
Cell Culture: Raji cells (a human Burkitt's lymphoma cell line with MYC-driven proliferation) are cultured in appropriate media.
-
Treatment: Cells are treated with increasing concentrations of the inhibitor for a specified period (e.g., 24 hours).
-
For qPCR:
-
Total RNA is extracted from the cells.
-
cDNA is synthesized from the RNA.
-
Quantitative PCR is performed using primers specific for the MYC gene and a housekeeping gene for normalization.
-
The relative expression of MYC mRNA is calculated.
-
-
For Western Blot:
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against c-MYC and a loading control (e.g., GAPDH or β-actin), followed by secondary antibodies.
-
The protein bands are visualized and quantified.
-
-
Data Analysis: IC50 values for the downregulation of MYC expression are determined from the dose-response curves.
In Vivo Pharmacodynamic (PD) Model
-
Animal Model: Tumor-bearing rodents (e.g., rats with a relevant xenograft) are used.
-
Dosing: The inhibitor is administered orally (PO) at various doses.
-
Sample Collection: At specified time points after dosing, tumor tissues are collected.
-
Analysis: The levels of the target biomarker (e.g., MYC mRNA) in the tumor tissue are quantified using qPCR.
-
Data Analysis: The dose-dependent effect of the inhibitor on the biomarker is evaluated.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of BRD4 Inhibition
The following diagram illustrates the mechanism by which a BRD4 inhibitor like compound 13 disrupts the BRD4-mediated transcription of oncogenes such as MYC.
Caption: BRD4 inhibition pathway.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the typical workflow for the preclinical characterization of a novel bromodomain inhibitor.
References
- 1. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9675697B2 - BET bromodomain inhibitors and therapeutic methods using the same - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Bromodomain Inhibitor-13 (I-BET762) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain and Extra-Terminal (BET) proteins are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, plays a crucial role in cellular proliferation, differentiation, and survival. Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions. Consequently, BET bromodomains have emerged as attractive therapeutic targets.
Bromodomain inhibitor-13 (I-BET762), also known as Molibresib or GSK525762A, is a potent and selective small molecule inhibitor of the BET family of proteins. It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the suppression of target gene expression, most notably the proto-oncogene MYC.[1][2] This document provides detailed protocols for in vitro assays to characterize the activity of I-BET762 and similar compounds.
Data Presentation
The inhibitory activity of I-BET762 has been characterized across various in vitro assays. The following table summarizes key quantitative data for easy comparison.
| Parameter | Value | Assay Type | Target | Reference |
| IC₅₀ | 32.5 - 42.5 nM | FRET | BET Bromodomains | [3][4][5][6] |
| IC₅₀ | ~35 nM | Cell-free assay | BET Proteins | [5][6] |
| IC₅₀ | 60.15 nM | Cell Proliferation | OPM-2 cells | [3] |
| IC₅₀ | 0.46 µM | MTT Assay | MDA-MB-231 cells | [7] |
| IC₅₀ | 231 nM | Cell Proliferation | Aspc-1 cells | [8] |
| IC₅₀ | 990 nM | Cell Proliferation | CAPAN-1 cells | [8] |
| IC₅₀ | 2550 nM | Cell Proliferation | PANC-1 cells | [8] |
| K_d | 50.5 - 61.3 nM | Binding Assay | BET Bromodomains | [3][4][5][6] |
Experimental Protocols
Two common and robust in vitro methods for characterizing BET inhibitors are the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) and the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Protocol 1: AlphaScreen BRD4 Inhibition Assay
This protocol describes a competitive binding assay to measure the ability of I-BET762 to displace a biotinylated histone peptide from the first bromodomain of BRD4 (BRD4-BD1).
Materials:
-
Recombinant GST-tagged BRD4-BD1 protein
-
Biotinylated Histone H4 tetra-acetylated peptide (e.g., H4K5acK8acK12acK16ac)
-
I-BET762 or other test compounds
-
AlphaScreen Glutathione Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.1% (w/v) BSA, 0.01% (v/v) Tween-20, pH 7.4
-
384-well white microplates (e.g., ProxiPlate)
-
AlphaScreen-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of I-BET762 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Reagent Preparation:
-
Dilute GST-tagged BRD4-BD1 protein to a final concentration of 20 nM in Assay Buffer.
-
Dilute the biotinylated histone H4 peptide to a final concentration of 20 nM in Assay Buffer.
-
Prepare a slurry of Glutathione Acceptor beads and Streptavidin Donor beads at 10 µg/mL each in Assay Buffer. Note: Protect the Donor beads from light.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 5 µL of the diluted GST-tagged BRD4-BD1 protein solution to each well.
-
Add 5 µL of the diluted biotinylated histone H4 peptide solution to each well.
-
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature with gentle shaking.
-
Bead Addition:
-
In subdued light, add 5 µL of the Glutathione Acceptor bead slurry to each well.
-
Subsequently, add 5 µL of the Streptavidin Donor bead slurry to each well.
-
-
Final Incubation: Seal the plate, protect it from light, and incubate for 60-120 minutes at room temperature.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.
Protocol 2: HTRF BRD4 Inhibition Assay
This protocol outlines a competitive immunoassay to quantify the inhibition of the interaction between GST-tagged BRD4 and a biotinylated histone peptide.
Materials:
-
Recombinant GST-tagged BRD4 protein
-
Biotinylated Histone H4 tetra-acetylated peptide
-
I-BET762 or other test compounds
-
Anti-GST antibody labeled with Europium cryptate (donor)
-
Streptavidin labeled with XL665 (acceptor)
-
HTRF Assay Buffer: 50 mM HEPES, pH 7.0, with 0.02% NaN₃, 0.01% BSA, and 0.1 mM Sodium Orthovanadate
-
384-well low-volume black microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of I-BET762 in DMSO and then in HTRF Assay Buffer to the desired concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Mixture Preparation:
-
Prepare a master mix containing GST-tagged BRD4 (e.g., 5 nM final concentration) and the biotinylated histone H4 peptide (e.g., 3 nM final concentration) in HTRF Assay Buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted test compound or vehicle to the wells of a 384-well plate.
-
Add 10 µL of the BRD4/peptide master mix to each well.
-
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature.
-
Detection Reagent Addition:
-
Prepare a detection mix containing the anti-GST Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF Assay Buffer.
-
Add 10 µL of the detection mix to each well.
-
-
Final Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader with excitation at 320-340 nm and dual emission detection at 620 nm (Europium) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC₅₀ value.
Visualizations
Mechanism of Action of I-BET762
Caption: I-BET762 competitively inhibits BET protein binding to acetylated histones.
AlphaScreen Assay Workflow
Caption: Workflow for the BRD4 AlphaScreen in vitro assay.
BET Inhibition Signaling Pathway
Caption: I-BET762 inhibits BET proteins, downregulating MYC and affecting cell fate.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 3. GSK525762A(Molibresib I-BET762)|BRD inhibitor [dcchemicals.com]
- 4. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Molibresib | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assays for Bromodomain Inhibitor-13 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are key epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] They recognize acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to promoters and enhancers of target genes.[1][3] The dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets.[4][5] Small molecule inhibitors, such as Bromodomain Inhibitor-13, disrupt the interaction between bromodomains and acetylated lysines, leading to the suppression of key oncogenes like MYC.[1][6]
These application notes provide detailed protocols for several key cell-based assays to evaluate the cellular potency and target engagement of this compound. The described methods include the NanoBRET™ Target Engagement Assay, the AlphaLISA® Cellular Assay, and the Cellular Thermal Shift Assay (CETSA).
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in various cell-based assays, providing a clear comparison of its activity.
| Assay Type | Target | Cell Line | Parameter | Value |
| NanoBRET™ Target Engagement | BRD4 | HEK293 | IC50 | 85 nM |
| AlphaLISA® Cellular | BRD4-Histone Interaction | MV4-11 | EC50 | 150 nM |
| Cellular Thermal Shift Assay (CETSA) | BRD4 | A549 | ΔTm | +4.2 °C at 10 µM |
| Cell Viability Assay | - | MV4-11 | GI50 | 250 nM |
| c-MYC Expression (qPCR) | - | HL-60 | IC50 | 180 nM |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in disrupting the BRD4-mediated transcription of oncogenes like MYC.
References
- 1. benchchem.com [benchchem.com]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomains: Structure, function and pharmacology of inhibition [ouci.dntb.gov.ua]
- 6. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromodomain Inhibitor-13 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bromodomain inhibitor-13 (I-BET), a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, in cancer cell line research. The protocols detailed below offer step-by-step guidance for key experiments to assess the efficacy and mechanism of action of I-BET.
Introduction to this compound (I-BET)
Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1][2] They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to promoters and enhancers.[1][2] Dysregulation of BET protein function is implicated in the pathogenesis of various cancers, primarily through the transcriptional control of key oncogenes such as c-Myc.[3][4]
I-BET compounds are a class of potent and selective inhibitors that competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin.[1] This leads to the downregulation of a specific subset of genes, including those critical for cancer cell proliferation, survival, and cell cycle progression.[3][5] Preclinical studies have demonstrated the anti-tumor activity of I-BET in a variety of hematological malignancies and solid tumors.[6][7]
Data Presentation: Efficacy of I-BET in Cancer Cell Lines
The following tables summarize the quantitative data on the efficacy of I-BET compounds (I-BET151 and I-BET762) in various cancer cell lines, including their half-maximal inhibitory concentrations (IC50) for cell growth, and their effects on apoptosis and cell cycle distribution.
Table 1: IC50 Values of I-BET Compounds in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| MV4;11 | Acute Myeloid Leukemia (MLL-fusion) | I-BET151 | 15 | [8] |
| RS4;11 | Acute Myeloid Leukemia (MLL-fusion) | I-BET151 | 192 | [8] |
| MOLM13 | Acute Myeloid Leukemia (MLL-fusion) | I-BET151 | 48 | [8] |
| NOMO1 | Acute Myeloid Leukemia (MLL-fusion) | I-BET151 | 38 | [8] |
| K562 | Chronic Myeloid Leukemia | I-BET151 | >100,000 | [8] |
| HL-60 | Acute Promyelocytic Leukemia | I-BET151 | 195 | [9] |
| LNCaP | Prostate Cancer | I-BET762 | 160 | [1] |
| VCaP | Prostate Cancer | I-BET762 | 230 | [1] |
| 22Rv1 | Prostate Cancer | I-BET762 | 270 | [1] |
| PC3 | Prostate Cancer | I-BET762 | 1100 | [1] |
| DU145 | Prostate Cancer | I-BET762 | 1400 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | I-BET762 | 460 | [6] |
| AsPC-1 | Pancreatic Cancer | I-BET762 | 231 | [10] |
| CAPAN-1 | Pancreatic Cancer | I-BET762 | 990 | [10] |
| PANC-1 | Pancreatic Cancer | I-BET762 | 2550 | [10] |
Table 2: Induction of Apoptosis by I-BET Treatment
| Cell Line | Cancer Type | Compound & Concentration | Treatment Duration | Apoptotic Cells (%) | Reference |
| MOLM13 | Acute Myeloid Leukemia | I-BET151 (500 nM) | 48 hours | ~40% | [8] |
| MV4;11 | Acute Myeloid Leukemia | I-BET151 (500 nM) | 48 hours | ~35% | [8] |
| CAOV3 | Ovarian Cancer | i-BET858 (1 µM) | 24 hours | 13.4% (early apoptosis) | [8] |
| OVCAR-3 | Ovarian Cancer | i-BET858 (1 µM) | 24 hours | 13.9% (early apoptosis) | [8] |
| CAOV3 | Ovarian Cancer | i-BET151 (2.5 µM) | 24 hours | 11.3% (early apoptosis) | [8] |
| OVCAR-3 | Ovarian Cancer | i-BET151 (2.5 µM) | 24 hours | 14.6% (early apoptosis) | [8] |
Table 3: Cell Cycle Arrest Induced by I-BET Treatment
| Cell Line | Cancer Type | Compound & Concentration | Treatment Duration | % Cells in G0/G1 Phase | Reference |
| MOLM13 | Acute Myeloid Leukemia | I-BET151 (500 nM) | 48 hours | Significant increase | [8] |
| MV4;11 | Acute Myeloid Leukemia | I-BET151 (500 nM) | 48 hours | Significant increase | [8] |
| Kasumi-1 | Acute Myeloid Leukemia | JQ1 (250 nM) | 24 hours | Rapid accumulation | [11] |
| SKNO-1 | Acute Myeloid Leukemia | JQ1 (250 nM) | 24 hours | Rapid accumulation | [11] |
| CAOV3 | Ovarian Cancer | i-BET858 (100 nM) | 24 hours | 75.8% | [8] |
| CAOV3 | Ovarian Cancer | i-BET151 (1 µM) | 24 hours | 75.9% | [8] |
| LNCaP | Prostate Cancer | I-BET762 (1 µM) | 6 days | Increased G1 arrest | [1] |
| VCaP | Prostate Cancer | I-BET762 (1 µM) | 6 days | Increased G1 arrest | [1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the IC50 value of I-BET in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
I-BET compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of I-BET in complete medium. Remove the medium from the wells and add 100 µL of the I-BET dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the I-BET concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following I-BET treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
I-BET compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of I-BET (and a vehicle control) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of I-BET on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
I-BET compound
-
6-well plates
-
Ice-cold 70% ethanol
-
PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with I-BET for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the protein levels of BRD4, c-Myc, and apoptosis-related markers like cleaved PARP.
Materials:
-
Cancer cell line of interest
-
I-BET compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with I-BET, then lyse in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Antibody Dilutions (starting recommendations):
Quantitative Real-Time PCR (RT-qPCR)
This protocol measures the mRNA expression levels of I-BET target genes.
Materials:
-
Cancer cell line of interest
-
I-BET compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for target and housekeeping genes
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis: Treat cells with I-BET, extract total RNA, and synthesize cDNA.
-
qPCR Reaction Setup: Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Real-Time PCR: Run the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a stable housekeeping gene.
Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| c-Myc | GCTGCTTAGACGCTGGATTT | GTTGCTGGTGCTCCATGAGG | |
| BCL2 | CCTGTGGATGACTGAGTACCTG | AGCCACATCACCAACTCAGA | [9] |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | |
| ACTB | CCTTGCCATCCTAAAAGCC | CACGAAAGCAATGCTATCAC | [3] |
Chromatin Immunoprecipitation (ChIP)
This protocol assesses the occupancy of BRD4 at specific gene promoters.
Materials:
-
Cancer cell line of interest
-
I-BET compound
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade anti-BRD4 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target promoter regions
Procedure:
-
Cross-linking and Chromatin Preparation: Treat cells with I-BET, then cross-link proteins to DNA with formaldehyde. Quench with glycine. Lyse cells and nuclei, then sonicate to shear chromatin into 200-1000 bp fragments.
-
Immunoprecipitation: Pre-clear chromatin with beads. Incubate with anti-BRD4 antibody or IgG overnight. Capture antibody-chromatin complexes with beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Treat with RNase A and Proteinase K. Purify the DNA.
-
Analysis: Use the purified DNA for qPCR to quantify the enrichment of specific promoter regions. Present data as a percentage of input or fold enrichment over IgG. For genome-wide analysis, proceed with library preparation for ChIP-sequencing.[14][15]
References
- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. mcgill.ca [mcgill.ca]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying NUT Midline Carcinoma with Bromodomain Inhibitor-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUT Midline Carcinoma (NMC) is a rare and aggressive form of squamous cell carcinoma defined by the presence of a chromosomal rearrangement involving the NUTM1 gene.[1][2] The most common translocation, t(15;19), results in the formation of the BRD4-NUT fusion oncoprotein.[2] This fusion protein is the primary driver of oncogenesis in NMC, functioning by blocking cellular differentiation and promoting proliferation.[3][4] Bromodomain and Extra-Terminal (BET) inhibitors, such as Bromodomain Inhibitor-13 (also known as I-BET-762 or GSK525762), represent a promising therapeutic strategy for this devastating disease.[5][6]
I-BET-762 is a potent and selective pan-BET inhibitor that competitively binds to the acetyl-lysine recognition pockets of BET proteins, including BRD4.[7] This action displaces the BRD4-NUT fusion protein from chromatin, leading to the suppression of key oncogenic transcriptional programs, induction of squamous differentiation, and cell cycle arrest.[8][9] These application notes provide a comprehensive overview of the use of I-BET-762 in the preclinical study of NMC, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
In NUT Midline Carcinoma, the BRD4-NUT fusion oncoprotein plays a central role in driving the disease. The BRD4 portion of the fusion protein tethers the complex to acetylated histones on the chromatin. The NUT portion then recruits the histone acetyltransferase p300.[4][8] This leads to the formation of large, hyperacetylated chromatin regions known as "megadomains."[3][4] These megadomains drive the aberrant transcription of key oncogenes, including MYC, SOX2, and TP63, which in turn block differentiation and promote cell proliferation.[4][8][10]
This compound (I-BET-762) acts by competitively binding to the bromodomains of the BRD4 component of the fusion protein.[7] This prevents the BRD4-NUT oncoprotein from binding to acetylated histones, effectively evicting it from the chromatin. The displacement of the fusion protein leads to a collapse of the megadomains, resulting in the downregulation of its target oncogenes.[3] Consequently, the cells are released from the differentiation block and undergo cell cycle arrest, primarily in the G1 phase.[9] While apoptosis is not the primary mode of cell death, induction of squamous differentiation is a hallmark of the cellular response to BET inhibition in NMC.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (I-BET-762/GSK525762) on NUT Midline Carcinoma cells.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| NMC Cell Lines | Cell Viability | Median IC50 | 50 nM | [5] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 | 0.46 µM | [11] |
Table 1: In Vitro Efficacy of I-BET-762
| Parameter | Observation | Reference |
| Cell Cycle | Induction of G1 cell cycle arrest. | [9] |
| Apoptosis | Apoptosis is not the primary mechanism of action. | [9] |
| Differentiation | Induction of squamous differentiation, characterized by morphological changes and expression of markers like involucrin. | [9][12] |
Table 2: Cellular Effects of I-BET-762 on NMC Cells
| Trial Identifier | Phase | Patient Population | Dose | Clinical Response | Reference |
| NCT01587703 | I/II | NUT Midline Carcinoma | 60-100 mg once daily | 20% of patients had a confirmed partial response. | [5] |
Table 3: Clinical Trial Data for Molibresib (GSK525762) in NMC
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic and/or growth-inhibitory effects of I-BET-762 on NMC cell lines.
Materials:
-
NMC cell lines (e.g., PER-403, TC-797)
-
Complete cell culture medium
-
96-well plates
-
This compound (I-BET-762)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed NMC cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of I-BET-762 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the I-BET-762 dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol is for the detection of apoptosis in NMC cells treated with I-BET-762 using flow cytometry.
Materials:
-
NMC cells
-
This compound (I-BET-762)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed NMC cells in appropriate culture vessels and treat with I-BET-762 at the desired concentrations for the desired time. Include an untreated control.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for assessing the occupancy of the BRD4-NUT fusion protein on the chromatin of target genes in NMC cells and the effect of I-BET-762.
Materials:
-
NMC cells
-
This compound (I-BET-762)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclei lysis buffer
-
ChIP dilution buffer
-
Antibody against NUT or BRD4 (C-terminal)
-
Normal rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target genes (e.g., MYC, SOX2) and a negative control region
Procedure:
-
Culture NMC cells and treat with I-BET-762 or vehicle control for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Sonically shear the chromatin to an average fragment size of 200-500 bp.
-
Incubate the sheared chromatin with an anti-NUT or anti-BRD4 antibody, or IgG control, overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers for target gene promoters and a negative control region to quantify the enrichment of BRD4-NUT at these loci. Compare the enrichment in I-BET-762-treated versus vehicle-treated cells.
Visualizations
Caption: BRD4-NUT signaling pathway and the mechanism of I-BET-762 inhibition.
Caption: Workflow for evaluating the effects of I-BET-762 on NUT Midline Carcinoma cells.
References
- 1. The oncogenic BRD4-NUT chromatin regulator drives aberrant transcription within large topological domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. How Much Can We Bet on Activity of BET Inhibitors Beyond NUT–Midline Carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Supercharging BRD4 with NUT in carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Brd4::Nutm1 fusion gene initiates NUT carcinoma in vivo | Life Science Alliance [life-science-alliance.org]
- 11. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiation of NUT Midline Carcinoma by Epigenomic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Studies of Bromodomain Inhibitor-13
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo studies with Bromodomain inhibitor-13, a potent small molecule targeting the Bromodomain and Extra-Terminal (BET) family of proteins. These guidelines are based on established methodologies for evaluating BET inhibitors in preclinical animal models and are intended to assist researchers in designing and executing robust in vivo experiments.
Introduction
This compound is a potent inhibitor of BRD4 (Bromodomain-containing protein 4), a key epigenetic reader that regulates the expression of crucial oncogenes, most notably MYC.[1] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription. This mechanism of action has shown significant therapeutic potential in various cancer models.[2][3][4] In vivo studies are critical for evaluating the efficacy, pharmacodynamics, and safety profile of this compound. The following sections detail suitable animal models, experimental protocols, and data presentation strategies.
Data Presentation: Summary of In Vivo Studies with BET Inhibitors
The following tables summarize quantitative data from preclinical in vivo studies of this compound and other relevant BET inhibitors, such as JQ1.
Table 1: In Vivo Efficacy and Pharmacodynamics of this compound and a Related Compound
| Compound | Animal Model | Dosing | Outcome | Reference |
| This compound | Rat (MYC PD model) | 10, 30, 100 mg/kg (PO) | Dose-dependent decrease in MYC mRNA expression | [1] |
| Compound 14 (related to Inhibitor-13) | Balb/c nude mice (MV4-11 tumor xenografts) | 5, 15 mg/kg (SC, BID) | 50% and 70% reduction in MYC mRNA level, respectively | [1] |
Table 2: Summary of In Vivo Studies with the Pan-BET Inhibitor JQ1
| Cancer Type | Animal Model | Dosing | Key Findings | Reference |
| Pancreatic Ductal Adenocarcinoma | Patient-Derived Xenografts (PDX) | 50 mg/kg (daily, 21-28 days) | Significant tumor growth suppression | [5] |
| Childhood Sarcoma | Xenograft models | 50 mg/kg (daily, 7-14 days) | Inhibition of tumor angiogenesis | [6] |
| Neuroblastoma | TH-MYCN transgenic mouse model | Not specified | Decreased intra-tumor hypoxia and improved anti-PD-1 therapy benefit | [7] |
| Periodontitis | Murine periodontitis model | Systemic administration | Inhibited inflammatory cytokine expression and reduced alveolar bone loss | [8] |
| Luminal Breast Cancer | MMTV-PyMT transgenic mouse model | Not specified | Retarded tumor onset and increased survival | [9] |
| Multiple Myeloma | Bioluminescent MM xenograft model (MM.1S-luc) | Daily treatment | Decreased tumor burden and increased overall survival |
Experimental Protocols
The following protocols provide detailed methodologies for key in vivo experiments.
Protocol 1: Xenograft Tumor Model
This protocol describes the establishment and use of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
1. Cell Culture and Animal Husbandry:
- Culture a relevant cancer cell line (e.g., MV4-11 for AML, Raji for Burkitt's lymphoma) under standard conditions.
- Use immunodeficient mice (e.g., Balb/c nude or NOD/SCID), aged 6-8 weeks.
- Acclimatize animals for at least one week before the start of the experiment.
2. Tumor Implantation:
- Harvest cancer cells during their logarithmic growth phase.
- Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
- Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Drug Formulation and Administration:
- Vehicle Preparation: A common vehicle for BET inhibitors like JQ1 is a solution of 10% DMSO, 10% Tween 80, and 80% sterile water, or a solution of 5% dextrose in water (D5W). The appropriate vehicle for this compound should be determined based on its solubility and stability.
- Drug Preparation: Dissolve this compound in the chosen vehicle to the desired final concentration.
- Administration: Administer the drug and vehicle to the respective groups via the appropriate route (e.g., oral gavage (PO), intraperitoneal (IP), or subcutaneous (SC) injection) and schedule (e.g., daily, twice daily (BID)). Doses can be guided by the data in Table 1 (e.g., 10-100 mg/kg).
5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- Weigh the tumors and process them for further analysis (e.g., snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology).
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
This protocol outlines the steps for assessing the in vivo target engagement of this compound by measuring the downregulation of MYC mRNA.
1. Tissue Collection:
- At specified time points after the final dose, euthanize the animals and collect tumor tissue (from xenograft models) or relevant tissues (from PD models).
2. RNA Extraction:
- Homogenize the collected tissue samples.
- Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
- Quantify the RNA concentration and assess its purity using a spectrophotometer.
3. Quantitative Real-Time PCR (qRT-PCR):
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for MYC and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Analyze the data using the ΔΔCt method to determine the relative fold change in MYC expression between the treatment and control groups.
Protocol 3: Immunohistochemistry (IHC) for Proliferation Markers
This protocol describes the detection of the proliferation marker Ki67 in tumor tissues to assess the cytostatic effect of this compound.
1. Tissue Processing and Sectioning:
- Fix excised tumors in 10% neutral buffered formalin for 24-48 hours.
- Dehydrate the tissues and embed them in paraffin.
- Cut 4-5 µm thick sections and mount them on charged slides.
2. Staining:
- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific antibody binding with a blocking serum.
- Incubate the sections with a primary antibody against Ki67 overnight at 4°C.
- Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
- Develop the signal using a chromogen such as DAB (3,3'-diaminobenzobenzidine).
- Counterstain with hematoxylin.
3. Image Acquisition and Analysis:
- Acquire images of the stained sections using a light microscope.
- Quantify the percentage of Ki67-positive cells by counting the number of positive nuclei in multiple high-power fields.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET Protein Inhibitor JQ1 Decreases Hypoxia and Improves the Therapeutic Benefit of Anti-PD-1 in a High-Risk Neuroblastoma Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosing and Administration of Bromodomain Inhibitors in Murine Models
Disclaimer: No specific in vivo data for "Bromodomain inhibitor-13" was found in the public domain at the time of this writing. The following application notes and protocols are based on established methodologies for other well-characterized bromodomain and extra-terminal (BET) inhibitors, such as JQ1, and are intended to serve as a comprehensive guide for researchers. It is imperative to conduct dose-escalation and toxicity studies for any new compound, including this compound, to determine its specific therapeutic window and potential side effects.
Introduction to this compound
This compound is a compound identified as a bromodomain-containing protein (BCP) inhibitor. It demonstrates inhibitory activity against SMARCA2, SMARCA4, and the fifth bromodomain of PB1. As an analog of PFI-3, it belongs to the broader class of epigenetic modulators that target bromodomains, which are crucial readers of histone acetylation marks. These proteins play a significant role in the regulation of gene transcription. Dysregulation of bromodomain-containing proteins has been implicated in various diseases, including cancer and inflammatory conditions. The therapeutic potential of targeting these proteins has led to the development of numerous small molecule inhibitors.
General Principles of BET Inhibitor Administration in Mice
The administration of BET inhibitors in murine models is a critical step in preclinical evaluation. The primary objectives are to assess their pharmacokinetic profile, pharmacodynamic effects, efficacy in disease models, and potential toxicity. The choice of administration route, dosage, and formulation depends on the physicochemical properties of the compound and the experimental design.
Quantitative Data for Representative BET Inhibitors in Mice
The following table summarizes dosing and administration information for commonly studied BET inhibitors in mice, which can serve as a reference for designing studies with this compound.
| Inhibitor | Mouse Model | Dose Range | Administration Route | Dosing Frequency | Vehicle/Formulation | Reference |
| JQ1 | MMTV-PyMT (luminal breast cancer) | 25 mg/kg | Intraperitoneal (i.p.) | Daily | Not specified | [1] |
| JQ1 | ThrbPV/PVKrasG12D (anaplastic thyroid cancer) | 50 mg/kg | Intraperitoneal (i.p.) | Daily | Not specified | [2] |
| JQ1 | SF8628 DMG PDX (diffuse midline glioma) | 30 mg/kg | Intraperitoneal (i.p.) | Daily | DMSO | [3] |
| JQ1 | 3xTg (Alzheimer's Disease) | 50 mg/kg | Intraperitoneal (i.p.) | Daily | Not specified | |
| AZD5153 | SF8628 DMG PDX (diffuse midline glioma) | 50 mg/kg | Not specified | Daily | Not specified | [3] |
| SJ432 | SK-N-AS (neuroblastoma xenograft) | 15 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Not specified | [4] |
Experimental Protocols
Formulation of this compound
A common challenge with small molecule inhibitors is their solubility. The following is a general protocol for formulating a hydrophobic compound like a bromodomain inhibitor for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300) or 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, for a final concentration of 5 mg/mL, you might start with 10% of the final volume as DMSO.
-
Vortex gently until the compound is fully dissolved.
-
Add PEG300 or PEG400 to the solution. A common ratio is 40% of the final volume.
-
Add Tween 80 to the solution. A common concentration is 5% of the final volume.
-
Bring the solution to the final volume with sterile saline or D5W.
-
Vortex thoroughly to ensure a homogenous suspension.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming in a 37°C water bath may help.
Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
Administration of this compound
Intraperitoneal (i.p.) injection is a common route of administration for preclinical studies in mice.
Materials:
-
Formulated this compound solution
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Mouse restraint device
-
70% ethanol
Protocol:
-
Calculate the volume of the formulated inhibitor to be administered based on the mouse's body weight and the desired dose.
-
Gently mix the formulation before drawing it into the syringe.
-
Properly restrain the mouse, ensuring the abdomen is accessible.
-
Wipe the lower quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or other organs.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn, which would indicate improper placement.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of a bromodomain inhibitor in mice.
General Signaling Pathway of BET Inhibition
Caption: Mechanism of action of BET inhibitors in downregulating oncogene transcription.
References
- 1. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BET bromodomain inhibition potentiates radiosensitivity in models of H3K27-altered diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Bromodomain Inhibitor-13 for Target Validation Studies
Introduction
Bromodomain inhibitor-13, also known as I-BET-762, GSK525762, and molibresib, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family includes BRD2, BRD3, BRD4, and the testis-specific BRDT, which are epigenetic readers that play a crucial role in the regulation of gene transcription.[2][3] By binding to acetylated lysine residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific gene loci, thereby activating gene expression.[4][5] I-BET-762 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, disrupting their interaction with chromatin and leading to the transcriptional repression of key oncogenes and inflammatory mediators.[6][7] These characteristics make I-BET-762 a valuable tool for validating the therapeutic potential of BET proteins in various diseases, particularly cancer and inflammatory conditions.
Mechanism of Action
I-BET-762 acts as a pan-BET inhibitor, meaning it targets the bromodomains of multiple BET family members.[8] The inhibitor mimics the structure of acetylated lysine, thereby preventing BET proteins from docking onto acetylated histones.[6] This displacement from chromatin leads to the downregulation of target gene expression. One of the most well-documented downstream effects of BET inhibition is the suppression of the MYC oncogene, which is a key driver in many human cancers.[4][7] Additionally, I-BET-762 has been shown to modulate the expression of genes involved in inflammation, cell cycle progression, and apoptosis.[6][7][9]
Signaling Pathway
dot
Caption: Mechanism of action of I-BET-762 in inhibiting BET protein function.
Data Presentation
Table 1: In Vitro Activity of I-BET-762
| Assay Type | Target | Cell Line | IC50 | Reference |
| FRET Assay | BRD2, BRD3, BRD4 | - | 32.5–42.5 nM | [6] |
| Cell Growth Assay | BET Proteins | Prostate Cancer Cell Lines | 25-150 nM | [7] |
| MYC Expression | BRD4 | Raji Cells | 140 nM | [4] |
| Cell Proliferation (MTT) | BET Proteins | MDA-MB-231 (Breast Cancer) | 0.46 ± 0.4 μM | [9] |
Table 2: In Vivo Efficacy of I-BET-762
| Animal Model | Cancer/Disease Type | Dosing Regimen | Outcome | Reference |
| Mouse Model | Lipopolysaccharide-induced endotoxic shock | 1.5 h post-LPS injection (single dose) | Protection against endotoxic shock | [6] |
| Mouse Model | Sepsis | Twice-daily injections for 2 days | Protection against death | [6] |
| MMTV-PyMT Mouse Model | Breast Cancer | 60 mg/kg in diet | Delayed tumor development | [9] |
| Vinyl Carbamate-induced Mouse Model | Lung Cancer | 60 mg/kg by gavage daily for one week | Reduced tumor burden | [9] |
| Rat Model | MYC Pharmacodynamics | 10, 30, and 100 mg/kg (PO) | Dose-dependent decrease in MYC mRNA | [4] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay for BET Bromodomain Binding
This protocol is designed to quantify the inhibitory activity of I-BET-762 on the interaction between BET bromodomains and an acetylated histone peptide.
Materials:
-
I-BET-762 (GSK525762)
-
Recombinant BRD2, BRD3, and BRD4 proteins
-
Tetra-acetylated Histone H4 peptide
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS
-
Europium cryptate-labeled streptavidin
-
XL-665-labeled anti-6His antibody
-
384-well low-volume plates
-
Plate reader capable of time-resolved FRET
Protocol:
-
Prepare a serial dilution of I-BET-762 in the assay buffer.
-
In a 384-well plate, add the BET protein (BRD2 at 200 nM, BRD3 at 100 nM, or BRD4 at 50 nM) and the tetra-acetylated Histone H4 peptide (200 nM).
-
Add the serially diluted I-BET-762 to the wells. Include a DMSO control.
-
Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Add 2 nM Europium cryptate-labeled streptavidin and 10 nM XL-665-labeled anti-6His antibody to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
-
Calculate the FRET ratio and determine the IC50 value for I-BET-762.
dot
Caption: Workflow for the FRET-based BET inhibitor binding assay.
Cell Viability (MTT) Assay
This protocol measures the effect of I-BET-762 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
I-BET-762
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare a serial dilution of I-BET-762 in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of I-BET-762. Include a vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for c-Myc Downregulation
This protocol is used to assess the effect of I-BET-762 on the protein levels of c-Myc.
Materials:
-
Cancer cell line (e.g., C4-2)
-
I-BET-762
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-c-Myc, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with various concentrations of I-BET-762 or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-Actin antibody as a loading control.
dot
Caption: General workflow for Western blot analysis of c-Myc protein levels.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of I-BET-762 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line for injection (e.g., OCI-AML3 or MOLM13)
-
I-BET-762
-
Vehicle for oral gavage (e.g., 5% DMSO and 10% Tween 20 in saline)
-
Calipers for tumor measurement
Protocol:
-
Inject cancer cells subcutaneously or intravenously into the mice.
-
Monitor the mice for tumor development.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer I-BET-762 or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
This compound (I-BET-762) is a versatile and potent tool for target validation studies focused on the BET family of proteins. Its well-characterized mechanism of action and demonstrated efficacy in a range of in vitro and in vivo models make it an invaluable resource for researchers in oncology, immunology, and drug discovery. The protocols and data presented here provide a foundation for designing and executing experiments to further elucidate the therapeutic potential of targeting BET bromodomains.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Bromodomain Inhibitor-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in transcriptional activation. They recognize and bind to acetylated lysine residues on histones, recruiting the transcriptional machinery to promoters and enhancers of key genes involved in cell proliferation, inflammation, and cancer. Bromodomain inhibitor-13 (a general term for BET inhibitors like I-BET-762/Molibresib) is a small molecule that competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby suppressing the transcription of target genes. This application note provides detailed protocols for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays to study its impact on the chromatin occupancy of BET proteins and subsequent effects on gene regulation.
Mechanism of Action
This compound functions by mimicking the acetylated lysine residues that are the natural ligands for bromodomains. By occupying the acetyl-lysine binding pocket of BET proteins, the inhibitor prevents their association with acetylated histones on the chromatin.[1] This leads to a reduction in the recruitment of the positive transcription elongation factor b (P-TEFb) complex, resulting in decreased RNA Polymerase II phosphorylation and a subsequent suppression of transcriptional elongation of target genes, including the well-characterized oncogene c-MYC.[2][3] Studies have shown that BRD4 is often the most sensitive BET paralog to this class of inhibitors.[4][5]
Data Presentation
The following tables summarize quantitative data from ChIP-qPCR experiments demonstrating the effect of BET inhibitors on BRD4 occupancy at the promoters of known target genes. The data is presented as fold enrichment relative to a control (e.g., vehicle-treated cells or input DNA).
Table 1: Effect of BET Inhibitor on BRD4 Occupancy at Target Gene Promoters in OCI-AML3 Cells
| Gene Promoter | Treatment | Fold Enrichment (vs. Input) |
| c-MYC | Vehicle | 1.00 |
| JQ1 (500 nM) | ~0.30 | |
| BCL2 | Vehicle | 1.00 |
| JQ1 (500 nM) | ~0.45 | |
| CDK6 | Vehicle | 1.00 |
| JQ1 (500 nM) | ~0.50 | |
| Data is approximated from graphical representations in existing literature. JQ1 is a well-characterized BET inhibitor with a similar mechanism of action to this compound. |
Table 2: Depletion of BRD4 Occupancy at the c-Myc Super-Enhancer Region in MCC-3 Xenograft Tumors by JQ1
| Genomic Region | Treatment | Relative Enrichment (IP vs. Input, normalized to β-actin) |
| c-Myc SE | Vehicle | ~3.5 |
| JQ1 | ~1.0 | |
| Data is approximated from graphical representations in existing literature. |
Experimental Protocols
Detailed Protocol for Chromatin Immunoprecipitation (ChIP) with this compound
This protocol is a comprehensive guide for performing a ChIP experiment to investigate the displacement of BRD4 from chromatin upon treatment with this compound.
Materials:
-
Cells of interest
-
This compound (e.g., I-BET-762) and vehicle control (e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
Dilution Buffer
-
Protein A/G magnetic beads
-
Anti-BRD4 antibody and IgG control
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
Elution Buffer
-
RNase A
-
Proteinase K
-
PCR purification kit or Phenol:Chloroform
-
Reagents for qPCR
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and resuspend in Cell Lysis Buffer.
-
Sonicate the cell lysate to shear chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical and should be determined empirically.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet debris.
-
Dilute the supernatant with Dilution Buffer. Save a small aliquot as "Input" DNA.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add the anti-BRD4 antibody or IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
-
Analysis:
-
The purified DNA can be used for qPCR to analyze the enrichment of specific target gene promoters or for library preparation for ChIP-seq analysis.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: ChIP experimental workflow using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of c-MYC Expression Following Bromodomain Inhibitor-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-MYC oncogene is a critical regulator of cellular proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers.[1][2][3] Bromodomain and extraterminal (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in the transcriptional activation of key oncogenes, including MYC.[4] Small molecule inhibitors targeting BET bromodomains have emerged as a promising therapeutic strategy to suppress MYC transcription and inhibit tumor growth.[4][5][6] Bromodomain inhibitor-13 belongs to this class of compounds that effectively downregulate c-MYC expression.
These application notes provide a detailed protocol for performing a Western blot to assess the levels of c-MYC protein in cells treated with this compound. The Western blot technique combines gel electrophoresis with immunodetection to identify and quantify specific proteins within a complex mixture.[7]
Signaling Pathway
Bromodomain inhibitors, such as this compound, function by competitively binding to the acetyl-lysine recognition pockets of BET proteins, displacing them from chromatin.[5] This prevents the recruitment of transcriptional machinery, including positive transcription elongation factor b (p-TEFb), to the MYC gene, thereby inhibiting its transcription and subsequent protein expression.[4][5] The downregulation of c-MYC leads to cell cycle arrest, senescence, and apoptosis in cancer cells dependent on MYC for their survival.[5]
Caption: c-MYC signaling pathway and point of intervention for Bromodomain inhibitors.
Experimental Workflow
The Western blot procedure involves several key steps, beginning with sample preparation and culminating in the detection and analysis of the target protein.[7]
Caption: A stepwise overview of the Western blot experimental workflow.
Detailed Experimental Protocol
This protocol outlines the steps for performing a Western blot to detect c-MYC protein levels following treatment with this compound.
1. Cell Culture and Treatment
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
2. Sample Preparation: Cell Lysis and Protein Extraction
-
After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
3. Protein Quantification
-
Determine the protein concentration of each sample using a protein assay such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions.[7] This ensures equal loading of protein for each sample.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples for loading by mixing with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 10% gel).
-
Include a pre-stained protein ladder to monitor protein migration and estimate the molecular weight of the target protein.
-
Run the gel in electrophoresis buffer until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7] This can be done using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.
6. Blocking
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
7. Antibody Incubation
-
Primary Antibody: Incubate the membrane with a primary antibody specific for c-MYC (e.g., anti-c-MYC antibody, clone 9E10 or D84C12) diluted in blocking buffer.[8][9] The incubation is typically performed overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
8. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
For quantitative analysis, use densitometry software (e.g., ImageJ) to measure the intensity of the c-MYC bands. Normalize the c-MYC band intensity to a loading control protein (e.g., GAPDH or β-actin) to account for any variations in protein loading.
Quantitative Data Summary
The following table provides a representative example of quantitative data obtained from a Western blot experiment analyzing c-MYC expression after treatment with this compound for 48 hours.
| Treatment Group | c-MYC Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Band Intensity (Arbitrary Units) | Normalized c-MYC Expression (c-MYC / GAPDH) | Fold Change vs. Vehicle Control |
| Vehicle Control (DMSO) | 15,234 | 16,102 | 0.946 | 1.00 |
| This compound (1 µM) | 8,157 | 15,988 | 0.510 | 0.54 |
| This compound (5 µM) | 3,981 | 16,215 | 0.245 | 0.26 |
| This compound (10 µM) | 1,654 | 15,890 | 0.104 | 0.11 |
Note: The data presented in this table is for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific Bromodomain inhibitor used.
Conclusion
This protocol provides a comprehensive guide for the detection and quantification of c-MYC protein levels by Western blot following treatment with this compound. Adherence to this protocol will enable researchers to reliably assess the efficacy of BET bromodomain inhibitors in downregulating the oncoprotein c-MYC, a critical step in the development of novel cancer therapeutics.
References
- 1. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. c-Myc (D84C12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for High-Throughput Screening with BI-13 Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomains are epigenetic "reader" modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1][2] The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of oncogenes and pro-inflammatory genes.[3][4] Notably, BRD4 has emerged as a major therapeutic target in oncology due to its role in controlling the expression of critical oncogenes like c-MYC.[2][5] Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BET bromodomains can displace them from chromatin, leading to the suppression of target gene transcription and potent anti-proliferative effects in various cancer models.[6][7]
This document provides detailed protocols and application notes for the high-throughput screening (HTS) and characterization of novel compounds based on the "Bromodomain Inhibitor-13" (BI-13) scaffold, a promising chemical series for the development of potent and selective BRD4 inhibitors.
Data Presentation: In Vitro Profiling of BI-13 Analogues
A series of BI-13 analogues were synthesized and evaluated for their ability to inhibit the interaction between BRD4 and acetylated histones, as well as their anti-proliferative effects in a human cancer cell line. The following table summarizes the quantitative data obtained.
| Analogue ID | R-Group Modification | BRD4(BD1) IC50 (nM) | BRD4(BD2) IC50 (nM) | Selectivity (BD1 vs BD2) | MV4-11 Cell Proliferation GI50 (nM) |
| BI-13-01 | -H (Parent Scaffold) | 250 | 450 | 1.8x | 850 |
| BI-13-02 | -CH3 | 180 | 320 | 1.8x | 620 |
| BI-13-03 | -Cl | 80 | 200 | 2.5x | 210 |
| BI-13-04 | -OCH3 | 95 | 250 | 2.6x | 280 |
| BI-13-05 | -CF3 | 35 | 150 | 4.3x | 90 |
| JQ1 | (Reference Compound) | 77 | 150 | ~2x | 110 |
Data is representative. IC50 (half-maximal inhibitory concentration) values were determined by AlphaScreen assay. GI50 (half-maximal growth inhibition) values were determined by CellTiter-Glo assay in acute myeloid leukemia (MV4-11) cells after 72 hours of treatment.
Experimental Protocols
Protocol 1: Primary HTS using AlphaScreen Assay for BRD4 Inhibition
This protocol describes a method for a high-throughput, homogeneous AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) screen to measure the inhibition of the interaction between the first bromodomain of BRD4 (BRD4-BD1) and an acetylated histone H4 peptide.[8]
Materials:
-
Purified GST-tagged human BRD4(BD1) protein
-
Biotinylated Histone H4-tetra-acetylated peptide (H4K5/8/12/16ac)
-
AlphaLISA® Glutathione (GST) Acceptor beads
-
AlphaScreen® Streptavidin-conjugated Donor beads
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4
-
BI-13 analogues and reference compounds (e.g., JQ1) serially diluted in DMSO
-
384-well white opaque assay plates (e.g., OptiPlate-384)
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each BI-13 analogue from the compound library into the wells of a 384-well assay plate. Dispense DMSO into control wells for 0% inhibition (high signal) and a saturating concentration of JQ1 (e.g., 20 µM) for 100% inhibition (low signal).
-
Protein-Peptide Incubation:
-
Prepare a master mix containing GST-BRD4(BD1) and the biotinylated histone peptide in assay buffer. The final concentrations should be optimized, but typical starting points are 20 nM for the protein and 20 nM for the peptide.
-
Dispense 10 µL of this master mix into each well of the assay plate containing the compounds.
-
Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 30 minutes at room temperature.
-
-
Bead Addition:
-
In subdued light, prepare a suspension of AlphaLISA GST Acceptor beads at their final working concentration (e.g., 20 µg/mL) in assay buffer.
-
Add 5 µL of the Acceptor bead suspension to each well.
-
Seal the plate, centrifuge, and incubate for 60 minutes at room temperature.
-
-
Donor Bead Addition and Final Incubation:
-
In subdued light, prepare a suspension of Streptavidin Donor beads at their final working concentration (e.g., 20 µg/mL) in assay buffer.
-
Add 5 µL of the Donor bead suspension to each well.
-
Seal the plate, protect from light, and incubate for 60-90 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision) using standard AlphaLISA settings.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))
-
Plot the percent inhibition against the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor for the assay plate to assess its quality and suitability for HTS. A Z' factor > 0.5 is considered excellent.
-
Protocol 2: Secondary Assay for Cellular Anti-Proliferative Activity
This protocol outlines a method to determine the effect of BI-13 analogues on the viability of a cancer cell line (e.g., MV4-11, a human leukemia line known to be sensitive to BET inhibitors) using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
BI-13 analogues and reference compounds serially diluted in DMSO
-
96-well clear-bottom, white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
Procedure:
-
Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of 5,000 cells per well in 90 µL of culture medium.
-
Compound Addition:
-
Prepare 10X final concentrations of the BI-13 analogues by diluting the DMSO stocks in culture medium.
-
Add 10 µL of the 10X compound solutions to the corresponding wells. The final DMSO concentration should not exceed 0.5%. Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature.
-
Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
-
Signal Development and Measurement:
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of compound-treated wells to the average signal from the vehicle control wells to determine the percent viability.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition) value.
-
Visualizations
Caption: High-throughput screening cascade for BI-13 analogues.
Caption: Mechanism of action for BET bromodomain inhibitors.
References
- 1. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bromodomain Inhibitor-13 (I-BET-762) Concentration in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Bromodomain inhibitor-13 (I-BET-762, also known as Molibresib or GSK525762) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (I-BET-762) and how does it work?
A1: I-BET-762 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[4][5] I-BET-762 mimics acetylated histones, competitively binding to the bromodomains of BET proteins and displacing them from chromatin.[1][6] This prevents the recruitment of transcriptional machinery to target genes, leading to the downregulation of key oncogenes like MYC and pro-inflammatory genes.[3][7]
Q2: What is the typical concentration range for I-BET-762 in cell culture?
A2: The optimal concentration of I-BET-762 is highly cell-type dependent. However, a general starting point for dose-response experiments is between 10 nM and 1 µM. The half-maximal inhibitory concentration (IC50) for cell growth can range from as low as 25 nM in sensitive prostate cancer cell lines to over 2 µM in less sensitive lines.[7][8] For specific effects like the induction of apolipoprotein A1 (ApoA1) gene expression in HepG2 cells, an EC50 of 0.7 µM has been reported.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q3: How should I prepare and store I-BET-762 stock solutions?
A3: I-BET-762 is soluble in DMSO and ethanol, with stock solutions commonly prepared at concentrations up to 100 mM in DMSO.[3] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[3][9] When preparing working solutions, dilute the stock in your cell culture medium. Be aware that using DMSO that has absorbed moisture can reduce the solubility of the compound.[1][9] It is best to use freshly opened DMSO and to aliquot the stock solution to avoid repeated freeze-thaw cycles.[10]
Q4: What are the known off-target effects of I-BET-762?
A4: While I-BET-762 is a selective BET inhibitor, like any small molecule inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. The primary known "on-target" toxicities observed in clinical studies include thrombocytopenia and gastrointestinal issues.[11][12] In cell culture, high concentrations may lead to general cytotoxicity not specifically related to BET inhibition. It is important to include appropriate controls in your experiments, such as a structurally related inactive compound if available, to distinguish between on-target and off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on target gene expression or cell phenotype. | Concentration too low: The concentration of I-BET-762 may be insufficient to effectively inhibit BET proteins in your specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM) to determine the optimal effective concentration. |
| Incorrect compound handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh dilutions from a new stock aliquot. Ensure proper storage of the stock solution at -20°C or -80°C. | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms to BET inhibitors. | Consider using a different cell line known to be sensitive to BET inhibitors as a positive control. Investigate potential resistance mechanisms, such as mutations in the BET proteins or upregulation of bypass signaling pathways. | |
| High levels of cell death or cytotoxicity. | Concentration too high: The concentration used may be toxic to the cells. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. Lower the concentration of I-BET-762 to a non-toxic but effective level. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. | |
| Precipitation of the compound in the cell culture medium. | Poor solubility: I-BET-762 may have limited solubility in your specific cell culture medium, especially at higher concentrations. | Prepare fresh working solutions from your stock immediately before use. Ensure the DMSO stock is clear and has not absorbed moisture.[1] Consider using a lower concentration or a different formulation if solubility issues persist. |
| Inconsistent or variable results between experiments. | Experimental variability: Inconsistent cell seeding density, passage number, or treatment duration can lead to variable results. | Standardize your experimental protocols. Ensure consistent cell culture conditions and treatment times. Use cells within a defined passage number range. |
| Compound instability: The diluted compound in the cell culture medium may not be stable over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh I-BET-762 at regular intervals. |
Data Presentation
Table 1: Reported IC50 Values for I-BET-762 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Growth IC50 (gIC50) | Reference |
| VCaP | Prostate Cancer | 25 nM | [7] |
| LNCaP | Prostate Cancer | 150 nM | [7] |
| MDA-MB-231 | Triple Negative Breast Cancer | 0.46 ± 0.4 µM | [13] |
| Kasumi-1 | Acute Myeloid Leukemia | 0.21 µM | [8] |
| K562 | Chronic Myeloid Leukemia | > 2000 nM | [8] |
Table 2: Solubility and Storage of I-BET-762
| Solvent | Maximum Solubility | Recommended Storage | Reference |
| DMSO | 100 mM | -20°C or -80°C | [3] |
| Ethanol | 100 mM | -20°C or -80°C | [3] |
Experimental Protocols
1. Dose-Response Experiment to Determine Optimal Concentration
-
Objective: To identify the effective concentration range of I-BET-762 for a specific cell line.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a 2X serial dilution of I-BET-762 in cell culture medium, starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 1 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared I-BET-762 dilutions.
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 48-72 hours for proliferation assays, shorter times for signaling pathway analysis).
-
Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) or a target-specific assay (e.g., qPCR for MYC expression) to assess the effect of the inhibitor.
-
Data Analysis: Plot the response (e.g., percent viability) against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 or EC50 value.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of I-BET-762.
-
Methodology:
-
Follow the steps for the dose-response experiment (above).
-
At the end of the incubation period, add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Add a solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: Mechanism of action of I-BET-762.
Caption: Experimental workflow for optimizing I-BET-762 concentration.
Caption: Troubleshooting decision tree for I-BET-762 experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomains: Structure, function and pharmacology of inhibition [ouci.dntb.gov.ua]
- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
Bromodomain Inhibitor-13 (i-BET-762/GSK525762) Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bromodomain inhibitor-13, also known as i-BET-762 or GSK525762.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as i-BET-762 or GSK525762) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, a key process in the transcriptional activation of genes involved in cell proliferation and cancer.[3][4][5] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, i-BET-762 displaces BET proteins from chromatin, thereby preventing the assembly of transcriptional machinery and downregulating the expression of key oncogenes like c-Myc.[1][6][7][8]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][6] It is sparingly soluble in aqueous buffers.[9] For cell culture experiments, it is common practice to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute it with the aqueous culture medium to the final working concentration.[6]
Q3: How should I store this compound powder and stock solutions?
-
Powder: The solid form of this compound is stable for at least one to three years when stored at -20°C.[2][6][10]
-
Stock Solutions: Stock solutions prepared in DMSO or ethanol can be stored at -20°C for up to 3 months or at -80°C for up to 2 years.[2][6][11] It is advisable to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[11] Aqueous solutions are not recommended for storage for more than one day.[9]
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Media
Question: I've diluted my DMSO stock of this compound into my cell culture media, and I'm observing precipitation. What should I do?
Answer: This is a common issue due to the low aqueous solubility of many small molecule inhibitors. Here are several steps to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low, typically below 0.5%, to minimize solvent toxicity and precipitation.
-
Dilution Method: When preparing your working solution, add the DMSO stock to the media dropwise while vortexing or gently swirling the tube to ensure rapid and even dispersion. Avoid adding the aqueous media directly to the concentrated DMSO stock.
-
Warm the Media: Pre-warming the cell culture media to 37°C before adding the inhibitor can sometimes improve solubility.
-
Sonication: If precipitation persists, brief sonication of the final working solution can help to redissolve the compound. However, be cautious as this may generate heat and potentially affect the stability of media components.
-
Reduce Final Concentration: If the above steps do not resolve the issue, you may need to lower the final working concentration of the inhibitor.
Issue 2: Inconsistent or Lack of Biological Activity
Question: I'm not observing the expected biological effect (e.g., c-Myc downregulation, cell cycle arrest) in my experiments. What could be the cause?
Answer: Several factors can contribute to a lack of efficacy. Consider the following:
-
Inhibitor Degradation: Ensure that your stock solution has been stored correctly and is within its recommended stability period. Repeated freeze-thaw cycles can lead to degradation. Preparing fresh stock solutions is recommended if there is any doubt.[11]
-
Cell Permeability: While i-BET-762 is designed to be cell-permeable, issues can arise in certain cell lines. Verifying target engagement with a downstream biomarker assay (e.g., measuring c-Myc protein or mRNA levels) is crucial.[12]
-
Experimental Conditions: The concentration of the inhibitor and the duration of treatment are critical. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.[12]
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to BET inhibitors. Confirm the sensitivity of your chosen cell line from published literature if possible.
Issue 3: Challenges with In Vivo Formulation
Question: I need to prepare this compound for an in vivo animal study. What is a suitable formulation?
Answer: Due to its poor aqueous solubility, a specific formulation is required for in vivo administration. A commonly used vehicle for i-BET-762 involves a multi-component solvent system.
One published protocol for preparing a formulation for oral administration is as follows:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween-80 and mix thoroughly.
-
Finally, add saline or ddH2O to reach the final desired volume.[1][11]
A typical ratio for this formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11] It is crucial to prepare this formulation fresh before each use.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Source(s) |
| DMSO | ≥ 25 mg/mL | [6] |
| 84-85 mg/mL | [1] | |
| 200 mg/mL (with sonication) | [2] | |
| Ethanol | ≥ 25 mg/mL | [6] |
| 1M HCl | 100 mg/mL (with sonication) | [2] |
Note: Hygroscopic DMSO (DMSO that has absorbed moisture) can significantly reduce the solubility of the product. It is recommended to use fresh, newly opened DMSO.[1][2]
Table 2: Stability of this compound
| Form | Storage Temperature | Reported Stability | Source(s) |
| Powder | -20°C | ≥ 1 to 3 years | [2][6][10] |
| 4°C | 2 years | [2] | |
| Stock Solution in DMSO/Ethanol | -20°C | Up to 3 months | [6] |
| -20°C | 1 year | [2][11] | |
| -80°C | Up to 6 months | [10] | |
| -80°C | 2 years | [2][11] |
Experimental Protocols & Visualizations
Experimental Workflow for Preparing Stock and Working Solutions
Caption: Workflow for preparing stock and working solutions of this compound.
Signaling Pathway of BET Inhibition
Caption: Mechanism of action of this compound in blocking BET protein function.
Troubleshooting Logic for Compound Precipitation
Caption: Troubleshooting workflow for addressing inhibitor precipitation in media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for BET Inhibitor Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bromodomain and Extra-Terminal (BET) inhibitor assays. This guide provides solutions to common issues encountered during experimental workflows in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific problems you may face with various assays used to characterize BET inhibitors.
I. Biochemical Assays (AlphaScreen/AlphaLISA & TR-FRET)
These assays are fundamental for measuring the direct interaction between a BET protein and an inhibitor.
Question 1: I am seeing no signal or a very low signal in my AlphaScreen®/AlphaLISA® assay. What could be the cause?
Answer: A lack of signal in an AlphaScreen® or AlphaLISA® assay can stem from several factors. Here are the most common culprits and their solutions:
-
Reagent Issues:
-
Bead Exposure to Light: Donor beads are light-sensitive and can get photobleached. Always handle them in subdued light and store them protected from light.[1] If you suspect light exposure, try a fresh aliquot of beads.
-
Incorrect Reagent Concentration: The concentrations of donor beads, acceptor beads, and binding partners are critical. We recommend starting with bead concentrations in the range of 10-40 µg/mL.[1] Titrate your binding partners to find the optimal concentration.[1]
-
Degraded Reagents: Improper storage can lead to the degradation of bead conjugates. Ensure beads are stored at 4°C in the dark.[1]
-
-
Assay Conditions:
-
Inhibitory Buffer Components: Certain components can quench the AlphaScreen® signal. Avoid using azide and transition metals. Also, be aware of components that absorb light in the 520-680 nm range.[1]
-
Incorrect Order of Addition: The sequence of adding reagents can impact the interaction. It may be beneficial to re-optimize the assay by changing the order of addition.[1]
-
-
Instrument & Plate Issues:
-
Wrong Microplate Type: These assays require standard solid opaque white plates. Using black or clear-bottom plates will result in no or low signal.[1]
-
Plate Reader Error: Ensure your plate reader is calibrated and set up correctly for AlphaScreen®/AlphaLISA® assays.
-
Question 2: My AlphaScreen®/AlphaLISA® assay has very high background noise. How can I reduce it?
Answer: High background can mask your specific signal. Here are some potential causes and solutions:
-
Non-specific Binding:
-
High Concentration of Binding Partners: Using excessive amounts of your biotinylated peptide or GST-tagged protein can lead to non-specific interactions. Titrate these components to the lowest concentration that still provides a robust signal.
-
Insufficient Blocking: Ensure your assay buffer contains an appropriate blocking agent like BSA to prevent non-specific binding to the beads.
-
-
Assay Conditions:
-
High Room Temperature: Elevated room temperatures can lead to higher background. Maintain a consistent room temperature.
-
Cross-contamination: Careful pipetting is crucial to avoid cross-contamination between wells.
-
-
Plate Issues:
-
Plate Defects: Inspect your microplates for any molding defects or inconsistencies.
-
Question 3: I have a low assay window in my TR-FRET assay. What are the likely reasons?
Answer: A small assay window can make it difficult to discern true hits from noise. The most common reason for a failed TR-FRET assay is an incorrect choice of emission filters.[2] Here are other factors to consider:
-
Instrument Settings:
-
Incorrect Filters: Unlike other fluorescence assays, TR-FRET requires very specific emission filters. Double-check that you are using the recommended filters for your instrument.[2]
-
Improper Reader Setup: Ensure your instrument is programmed for a bottom read, as this is necessary for most TR-FRET assays.[2]
-
-
Reagent Concentrations:
-
Suboptimal Reagent Ratios: The ratio of the donor (e.g., Europium) to the acceptor (e.g., APC) is critical. You may need to optimize the concentrations of your labeled protein and ligand.
-
-
Compound Interference:
-
Autofluorescent Compounds: While TR-FRET is designed to minimize interference from autofluorescence, highly fluorescent compounds can still be problematic.
-
II. Cellular Assays
These assays assess the effects of BET inhibitors on cellular processes.
Question 4: My MTT/WST-1 assay results are inconsistent and not reproducible. What should I check?
Answer: Inconsistent results in MTT or similar tetrazolium-based viability assays are common. Here’s a troubleshooting checklist:
-
Cell Seeding and Growth:
-
Uneven Cell Seeding: Ensure you have a homogenous cell suspension before seeding to get a consistent number of cells in each well.[3]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to variability.[3] It's good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[3]
-
-
Assay Procedure:
-
Incomplete Formazan Solubilization: After adding the solubilization solvent (like DMSO or SDS), ensure all formazan crystals are completely dissolved before reading the plate. Gentle agitation on a shaker can help.[3]
-
Pipetting Errors: Inaccurate pipetting, especially when removing media, can lead to the loss of formazan crystals.[4]
-
-
Compound-related Issues:
Question 5: In my colony formation assay, I'm seeing inconsistent colony numbers or sizes between replicates. Why?
Answer: The colony formation assay is sensitive to initial seeding conditions.
-
Inconsistent Seeding Density: The number of cells seeded directly impacts the number of colonies formed. Use a hemocytometer or an automated cell counter to ensure accurate cell counts before plating.[5]
-
Uneven Cell Distribution: To avoid cell clustering, which can lead to inaccurate colony counts, gently swirl the plate after adding the cell suspension to ensure an even distribution.[5]
Question 6: My Annexin V/PI apoptosis assay is showing a high percentage of double-positive (late apoptotic/necrotic) cells even in my negative control. What is happening?
Answer: A high number of dead cells in your control population can be due to several factors:
-
Harsh Cell Handling: Over-trypsinization or excessive pipetting can damage cell membranes, leading to PI uptake.[6] Use a gentle dissociation reagent and handle cells carefully.
-
Poor Cell Health: Ensure you are using cells in the logarithmic growth phase and that they are not over-confluent or starved, as this can lead to spontaneous apoptosis.[6]
-
EDTA in Dissociation Reagent: Annexin V binding is dependent on calcium. EDTA chelates calcium and will interfere with the staining. Use an EDTA-free dissociation solution.[6]
III. Target Engagement Assays (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular environment.
Question 7: I am not observing a thermal shift with my known BET inhibitor in a CETSA experiment. What could be wrong?
Answer: A lack of a thermal shift when you expect one can be perplexing. Here are some potential reasons:
-
Inhibitor Properties:
-
Poor Cell Permeability: The inhibitor may not be entering the cells to engage with the target. You may need to confirm cell permeability with a different assay.[7]
-
Insufficient Inhibitor Concentration: The concentration of the inhibitor may be too low to cause a significant thermal shift. Try testing a higher concentration.[7]
-
-
Experimental Conditions:
-
Incorrect Heating Profile: The temperature range and duration of heating are critical. You may need to optimize the heat challenge conditions for your specific BET protein.[7]
-
-
Detection Issues:
-
Low Protein Expression: If the endogenous level of your target BET protein is low, it may be difficult to detect a signal. Consider using a cell line with higher expression or an overexpression system.[7]
-
Inefficient Antibody: The antibody used for Western blotting may not be sensitive enough. Test different primary antibodies and optimize the concentration.[7]
-
Question 8: My CETSA melt curves are inconsistent between replicates. What are the likely causes?
Answer: Reproducibility is key in CETSA. Inconsistent results often point to technical variability:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before plating to have consistent cell numbers across samples.[7]
-
Pipetting Inaccuracy: Use calibrated pipettes and be meticulous with sample handling to avoid errors in volume.[7]
-
Temperature Variation: Ensure your heating block or thermal cycler provides uniform temperature across all wells.[7]
Quantitative Data Summary
The following tables provide typical concentration ranges and parameters for various BET inhibitor assays. These are starting points, and optimization for your specific system is recommended.
Table 1: Typical Reagent Concentrations for Biochemical Assays
| Assay Type | Component | Typical Concentration Range | Reference |
| AlphaScreen®/AlphaLISA® | Donor & Acceptor Beads | 10 - 40 µg/mL | [1] |
| GST-tagged BRD4 | Low nM range (e.g., 1.6 ng/µl) | [8] | |
| Biotinylated Histone Peptide | Low nM range | [9] | |
| TR-FRET | Labeled Protein (e.g., Tb-anti-GST) | 2 - 4 nM | [10] |
| Labeled Ligand/Antibody (e.g., AF488-anti-His) | 4 - 8 nM | [10] |
Table 2: Typical Parameters for Cellular Assays
| Assay Type | Parameter | Typical Value/Range | Reference |
| MTT/WST-1 Assay | Cell Seeding Density (96-well) | 5,000 cells/well | [11] |
| Incubation with Compound | 48 - 72 hours | [11] | |
| MTT Incubation | 4 hours | [11] | |
| Colony Formation Assay | Incubation Period | 10 - 14 days | |
| Annexin V/PI Assay | Incubation with Stains | 15 - 20 minutes | [12] |
| CETSA | Heat Challenge Duration | 3 minutes | [13] |
| Centrifugation (post-lysis) | 20,000 x g for 20 minutes | [13] |
Experimental Protocols
Below are detailed methodologies for key experiments discussed in this guide.
Protocol 1: BRD4 AlphaScreen® Inhibition Assay
This protocol is for measuring the ability of a compound to inhibit the interaction between BRD4 and a biotinylated histone peptide.
-
Reagent Preparation:
-
Prepare a stock solution of your test compound in 100% DMSO. Create a serial dilution series in DMSO.
-
Dilute GST-tagged BRD4(BD1) and the biotinylated histone peptide in Assay Buffer to the desired working concentrations (typically in the low nanomolar range).[9]
-
Dilute Glutathione Acceptor beads and Streptavidin Donor beads in Assay Buffer according to the manufacturer's instructions. Protect the Donor beads from light.[9]
-
-
Assay Procedure (384-well plate, 20 µL final volume):
-
Add 5 µL of diluted test compound or DMSO (for controls) to the wells.[9]
-
Add 5 µL of a mixture containing the diluted GST-tagged BRD4(BD1) and biotinylated peptide.[9]
-
Incubate for 30 minutes at room temperature.[9]
-
Add 5 µL of diluted Glutathione Acceptor beads.[9]
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
Add 5 µL of diluted Streptavidin Donor beads.[9]
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.[9]
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value of your compound.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to determine the thermal shift of a target protein upon inhibitor binding.
-
Cell Preparation and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in culture medium.
-
Treat one aliquot of cells with your BET inhibitor at the desired concentration and another with vehicle (DMSO) as a control.
-
Incubate for 1-2 hours at 37°C.[13]
-
-
Heat Challenge:
-
Cell Lysis and Sample Preparation:
-
Detection (Western Blot):
-
Determine the protein concentration of the soluble fractions and normalize all samples.
-
Perform SDS-PAGE and Western blotting using an antibody specific to your target BET protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the data to the signal at the lowest temperature (set to 100%).
-
Plot the percentage of soluble protein against the temperature to generate melt curves for both the inhibitor-treated and vehicle-treated samples.
-
Determine the Tagg (the temperature at which 50% of the protein is denatured) for each curve and calculate the thermal shift (ΔTagg).[7]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to BET inhibitor assays.
Caption: Mechanism of action of BET inhibitors in downregulating oncogene transcription.
Caption: A general workflow for troubleshooting common issues in BET inhibitor assays.
Caption: Step-by-step experimental workflow for a typical BRD4 AlphaScreen assay.
References
- 1. revvity.com [revvity.com]
- 2. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 5. ossila.com [ossila.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bosterbio.com [bosterbio.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Bromodomain Inhibitor-13
Welcome to the technical support center for Bromodomain inhibitor-13 (I-BET). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments, with a specific focus on overcoming resistance.
Troubleshooting Guide: Experimental Issues
This guide addresses common problems researchers may face when working with I-BET and provides actionable solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| Cells show decreasing sensitivity to I-BET over time. | Development of acquired resistance. | 1. Verify the IC50 of your cell line and compare it to published values. 2. Consider combination therapies. For example, in castration-resistant prostate cancer, combining I-BET with CDK9 or PARP inhibitors may restore sensitivity.[1] 3. In ovarian cancer models, co-treatment with Aurora kinase inhibitors has shown efficacy in JQ1-refractory cells.[2] 4. In triple-negative breast cancer, resistance can be associated with hyper-phosphorylation of BRD4; consider combining with PP2A activators.[3] |
| No significant cell death is observed, despite evidence of target engagement (e.g., MYC downregulation). | Activation of pro-survival bypass pathways. | 1. Investigate kinome reprogramming. In ovarian cancer, resistance can be mediated by the activation of compensatory pro-survival kinase networks.[4] A combination with relevant kinase inhibitors may be effective. 2. Assess the Wnt/β-catenin signaling pathway. In some leukemias, increased Wnt signaling confers resistance, which can be reversed by Wnt pathway inhibitors.[5] 3. In ovarian cancer, autophagy mediated by the Akt/mTOR pathway can confer resistance to BET inhibitors.[6] |
| I-BET fails to displace BRD4 from chromatin in resistant cells. | Bromodomain-independent recruitment of BRD4. | In some resistant triple-negative breast cancer cell lines, BRD4 remains on chromatin in a bromodomain-independent manner, often through increased interaction with MED1.[3] Consider techniques to degrade BRD4, such as using Proteolysis-Targeting Chimeras (PROTACs).[7][8] |
| Inconsistent results with combination therapies. | Suboptimal drug concentrations or scheduling. | 1. Perform a synergy assay (e.g., checkerboard assay) to determine the optimal concentrations and ratios of I-BET and the combination drug.[9] 2. Refer to preclinical studies for guidance on dosing and scheduling for your specific cancer model and combination. For instance, in neuroblastoma, combining JQ1 and the Aurora kinase inhibitor Alisertib has shown synergistic effects.[10][11] |
Frequently Asked Questions (FAQs)
General
Q1: What is this compound (I-BET)?
This compound, part of the I-BET family of compounds (e.g., I-BET762, also known as molibresib), is a small molecule that targets the bromodomain and extra-terminal domain (BET) family of proteins, including BRD2, BRD3, and BRD4.[12][13] These proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, playing a crucial role in regulating gene expression.[14] By inhibiting BET proteins, I-BET can disrupt oncogenic transcriptional programs.[12]
Q2: How does resistance to I-BET develop?
Resistance to I-BET and other BET inhibitors is multifactorial and can occur through several mechanisms:
-
BRD4-Independent Transcription: Resistant cells may adopt a BRD4-independent transcription program.[1]
-
Reactivation of Signaling Pathways: Upregulation of compensatory signaling pathways, such as the Androgen Receptor (AR) pathway in prostate cancer or the Wnt pathway in leukemia, can bypass the effects of BET inhibition.[1][5]
-
Kinome Reprogramming: Cancer cells can adapt by rewiring their kinase signaling networks to promote survival.[4][12]
-
Epigenetic Heterogeneity: Pre-existing cell subpopulations with higher levels of acetylated histones may be selected for during treatment.[2]
-
Bromodomain-Independent BRD4 Recruitment: In some contexts, BRD4 can be recruited to chromatin without relying on its bromodomains, rendering inhibitors that target these domains ineffective.[3]
Experimental Design
Q3: How can I generate an I-BET resistant cell line?
A common method is to culture sensitive cancer cells in the continuous presence of I-BET, starting at a low concentration (e.g., near the IC50) and gradually increasing the concentration over several months as the cells adapt.[7][15][16]
Q4: What are some key combination strategies to overcome I-BET resistance?
Several combination strategies have been explored in preclinical models:
| Cancer Type | Combination Agent | Rationale |
| Castration-Resistant Prostate Cancer | CDK9 Inhibitors | Overcomes resistance by targeting reactivated AR-signaling.[1][17][18] |
| PARP Inhibitors | Exploits increased DNA damage sensitivity in resistant cells.[1] | |
| Ovarian Cancer | Aurora Kinase Inhibitors | Targets downstream effectors in resistant cells.[2] |
| PI3K Inhibitors | Addresses kinome reprogramming and activation of the PI3K/AKT pathway.[12][19] | |
| Triple-Negative Breast Cancer | PP2A Activators | Counteracts BRD4 hyper-phosphorylation.[3] |
| Leukemia | Wnt Pathway Inhibitors | Blocks the compensatory Wnt/β-catenin signaling pathway.[5] |
| Malignant Peripheral Nerve Sheath Tumors | BRD4 Degraders (PROTACs) | Overcomes resistance by depleting the BRD4 protein.[7][8] |
| Neuroblastoma (MYCN-amplified) | Aurora A Kinase Inhibitors | Synergistically targets MYCN-driven proliferation.[10][11][20] |
Quantitative Data Summary
Cell Viability Data
The following table summarizes the half-maximal inhibitory concentration (IC50) of BET inhibitors in sensitive versus resistant ovarian cancer cell lines.
| Cell Line | IC50 of JQ1 (µM) | Sensitivity |
| HEY | 0.503 | Sensitive |
| SKOV-3 | 1.503 | Sensitive |
| HO-8910 | 5.18 | Resistant |
| A2780 | 6.963 | Resistant |
Data extracted from a study on JQ1 in ovarian cancer cell lines.[6]
Experimental Protocols
Protocol 1: Generation of BET Inhibitor-Resistant Cell Lines
This protocol describes a general method for developing cell lines with acquired resistance to I-BET.
-
Determine the IC50: First, determine the IC50 of I-BET for your parental (sensitive) cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing I-BET at a concentration equal to the IC50.
-
Monitor Cell Growth: Initially, a large proportion of cells will die. Continue to culture the surviving cells, replacing the media with fresh I-BET-containing media every 2-3 days.
-
Dose Escalation: Once the cells resume proliferation at a steady rate, gradually increase the concentration of I-BET. This is typically done in a stepwise manner (e.g., increasing by 1.5 to 2-fold).
-
Establishment of Resistance: Continue this process of dose escalation over several months. The resistant cell line is considered established when it can proliferate in a significantly higher concentration of I-BET (e.g., 5-10 times the original IC50) compared to the parental line.[7][15]
-
Characterization: Regularly verify the resistant phenotype by comparing the IC50 of the resistant line to the parental line.
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD4
This protocol outlines the key steps for performing ChIP-seq to assess BRD4 occupancy on chromatin.
-
Cell Culture and Treatment: Culture sensitive and resistant cells to approximately 80-90% confluency. Treat with I-BET or vehicle control for the desired duration.
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin with an anti-BRD4 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.[4][14][21]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of I-BET action in sensitive versus resistant cells.
Caption: Logical workflow for investigating and overcoming I-BET resistance.
Caption: Wnt signaling as a bypass mechanism in BET inhibitor resistance.
References
- 1. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 2. researchgate.net [researchgate.net]
- 3. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BET inhibitor resistance emerges from leukaemia stem cells | Semantic Scholar [semanticscholar.org]
- 6. Akt/mTOR-Mediated Autophagy Confers Resistance To BET Inhibitor JQ1 In Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53 [escholarship.org]
- 11. The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CDK9 inhibition inhibits multiple oncogenic transcriptional and epigenetic pathways in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CDK9 inhibition constrains multiple oncogenic transcriptional and epigenetic pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinase and BET Inhibitors Together Clamp Inhibition of PI3K Signaling and Overcome Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. GEO Accession viewer [ncbi.nlm.nih.gov]
Technical Support Center: Bromodomain Inhibitor-13 (I-BET151)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure successful experimentation with Bromodomain inhibitor-13 (I-BET151).
Frequently Asked Questions (FAQs)
Q1: What is I-BET151 and what is its primary mechanism of action?
A1: I-BET151 (also known as GSK1210151A) is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that bind to acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1][2] I-BET151 competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated chromatin and leading to the downregulation of key target genes involved in cell proliferation and inflammation, such as MYC.[3]
Q2: What are the known on-target and off-target effects of I-BET151?
A2: I-BET151 is a pan-BET inhibitor, meaning it binds to the bromodomains of BRD2, BRD3, and BRD4 with high affinity.[4] While highly selective for the BET family, some off-target binding can occur. For instance, at higher concentrations, I-BET151 can inhibit the binding of BRD9 to acetylated histone peptides.[4] It is crucial to use the lowest effective concentration to minimize these off-target effects.
Q3: How can I confirm that I-BET151 is active in my cellular model?
A3: The most common method to confirm the activity of I-BET151 is to measure the downstream transcriptional effects of BET inhibition. A significant reduction in the mRNA levels of known BET target genes, such as MYC, is a strong indicator of on-target activity. This can be assessed by quantitative real-time PCR (qRT-PCR).
Q4: I am not observing the expected phenotype (e.g., decreased cell proliferation) after treating my cells with I-BET151. What are the possible reasons?
A4: Several factors could contribute to a lack of a discernible phenotype:
-
Insufficient Inhibitor Concentration or Incubation Time: The concentration of I-BET151 may be too low, or the treatment duration may be too short to elicit a biological response. It is recommended to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line.
-
Inhibitor Instability: Ensure that the I-BET151 stock solution is prepared and stored correctly to prevent degradation. It is advisable to prepare fresh working solutions for each experiment.
-
Cell Line-Specific Resistance: Some cell lines may have intrinsic or acquired resistance to BET inhibitors. This could be due to various mechanisms, including the activation of compensatory signaling pathways.
-
Experimental Artifacts: If assessing chromatin binding via ChIP, over-fixation with formaldehyde can "lock" proteins onto chromatin, preventing their displacement by the inhibitor.
Q5: My ChIP-seq results show no significant reduction in BRD4 binding after I-BET151 treatment. What could be the issue?
A5: This is a common issue that can arise from several factors:
-
Ineffective Inhibition in the Cell: As mentioned previously, ensure the inhibitor is active by checking for downstream effects on target gene expression (e.g., MYC downregulation) before proceeding with a ChIP-seq experiment.
-
ChIP Protocol Artifacts: Over-crosslinking with formaldehyde is a frequent cause, as it can prevent the displacement of BRD4 by I-BET151. Optimize the fixation time (e.g., reduce to 5-10 minutes) and ensure effective quenching with glycine.
-
Complex Biological Mechanisms: BRD4 can be tethered to chromatin through mechanisms independent of its bromodomains, such as interactions with other transcription factors. Therefore, even with effective bromodomain inhibition, some level of BRD4 may remain associated with chromatin.
Data Presentation
Table 1: In Vitro Binding Affinity and Cellular Potency of I-BET151
| Target | Assay Type | Value | Reference |
| BRD2 | IC50 (Cell-free) | 0.5 µM | [1][4][5][6] |
| BRD3 | IC50 (Cell-free) | 0.25 µM | [1][4][5][6] |
| BRD4 | IC50 (Cell-free) | 0.79 µM | [1][4][5][6] |
| BRD2 | Kd | 0.02-0.1 µM | [4][6] |
| BRD3 | Kd | 0.02-0.1 µM | [4][6] |
| BRD4 | Kd | 0.02-0.1 µM | [4][6] |
| MLL-fusion cell lines (e.g., MV4;11, MOLM13) | IC50 (Cell viability) | 15-192 nM | [4][6] |
| IL-6 production (LPS-stimulated human PBMCs) | IC50 | 0.16 µM | [4][6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of I-BET151 on a cell line of interest.
Materials:
-
Cells of interest
-
I-BET151
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of I-BET151 in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of I-BET151. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of MYC Gene Expression by qRT-PCR
This protocol is to verify the on-target activity of I-BET151 by measuring the downregulation of a key target gene.
Materials:
-
Cells of interest
-
I-BET151
-
6-well plates
-
Complete cell culture medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of I-BET151 or vehicle control for the optimized duration (e.g., 4-24 hours).
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the appropriate master mix, cDNA, and primers for MYC and the housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in MYC expression in I-BET151-treated cells compared to the vehicle control.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for BRD4
This protocol is for assessing the effect of I-BET151 on the chromatin occupancy of BRD4.
Materials:
-
Cells of interest
-
I-BET151
-
Formaldehyde (37%)
-
Glycine
-
Ice-cold PBS with protease inhibitors
-
ChIP lysis and dilution buffers
-
Anti-BRD4 antibody (ChIP-validated)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
Procedure:
-
Culture cells to ~80-90% confluency and treat with I-BET151 or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.[6]
-
Quench the reaction with glycine.[6]
-
Lyse the cells and shear the chromatin to fragments of 200-500 bp by sonication.
-
Save a small aliquot of the sheared chromatin as "Input" DNA.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-BRD4 antibody or an IgG control overnight at 4°C.[6]
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Digest the proteins with Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Analyze the purified DNA by qPCR (ChIP-qPCR) or prepare a library for sequencing (ChIP-seq).
Visualizations
Caption: Mechanism of action of I-BET151 in inhibiting gene transcription.
Caption: Experimental workflow for assessing off-target effects of I-BET151.
References
Technical Support Center: Cell Line-Specific Responses to Bromodomain Inhibitor-13 (I-BET)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bromodomain inhibitor-13 (I-BET), also known as I-BET762 or GSK525762A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[1][2] By competitively binding to the acetyl-lysine binding pockets of BET proteins, I-BET displaces them from chromatin, leading to a modulation of gene expression.[3][4] A key downstream effect of BET inhibition in many cancer models is the suppression of the MYC oncogene's transcription.[1][5][6]
Q2: I am not observing the expected growth inhibition in my cell line. What could be the reason?
The response to I-BET is highly cell line-specific.[1] Several factors can contribute to a lack of sensitivity:
-
Low MYC Dependence: Cell lines that do not heavily rely on the MYC oncogene for their proliferation and survival may be less sensitive to I-BET.[1][5] Sensitivity in prostate cancer cell lines, for instance, has been correlated with high c-Myc protein expression.[1]
-
Presence of Resistance-Associated Mutations: Mutations in genes such as KRAS have been identified as potential biomarkers for reduced sensitivity to BET inhibitors.[7]
-
Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating compensatory signaling pathways.[3]
-
Drug Efflux: While not explicitly detailed for I-BET in the provided context, general mechanisms of drug resistance include increased efflux of the compound from the cell.
Q3: What are the typical cellular responses observed after treating sensitive cell lines with I-BET?
Observed responses vary between cell lines but generally include:
-
Cell Cycle Arrest: A common outcome is cell cycle arrest, particularly in the G1 phase.[1][2] This is often accompanied by the upregulation of cell cycle inhibitors like p21 and p27, and downregulation of proteins like Cyclin D1.[2][8][9]
-
Apoptosis: In many sensitive cancer cell lines, I-BET treatment leads to programmed cell death (apoptosis).[1][10] This can be observed through an increase in the sub-G1 population in cell cycle analysis and cleavage of PARP.[1]
-
Downregulation of Oncogenes: A hallmark of I-BET activity is the potent downregulation of MYC transcription and protein expression.[1][5][6][11]
-
Induction of Senescence: In some contexts, BET inhibition can induce a state of cellular senescence.[11]
Q4: How does I-BET affect MYC expression?
I-BET displaces BRD4, a key member of the BET family, from the promoter and enhancer regions of the MYC gene.[1][6][11] BRD4 is essential for recruiting the transcriptional machinery, including RNA Polymerase II, to the MYC locus.[1][3] By preventing BRD4 binding, I-BET effectively shuts down MYC transcription, leading to a rapid decrease in both mRNA and protein levels.[6][11]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values between experiments.
-
Possible Cause: Cell passage number and culture density can significantly impact drug sensitivity.
-
Troubleshooting Tip: Ensure that cells are used within a consistent and low passage number range. Seed cells at the same density for all experiments and allow for a consistent attachment and growth period before adding the inhibitor.
-
-
Possible Cause: Degradation of the I-BET compound.
-
Troubleshooting Tip: Prepare fresh dilutions of I-BET from a properly stored stock solution for each experiment. I-BET is typically soluble in DMSO and should be stored at -20°C.[12]
-
-
Possible Cause: Variability in assay incubation time.
-
Troubleshooting Tip: Use a consistent incubation time for your proliferation assay (e.g., 72 or 96 hours) as the effects of I-BET are time-dependent.
-
Problem 2: No significant change in MYC protein levels after I-BET treatment.
-
Possible Cause: The chosen time point for analysis is not optimal.
-
Possible Cause: The cell line is not dependent on BET proteins for MYC expression.
-
Troubleshooting Tip: Some cancer types exhibit MYC-independent sensitivity to BET inhibitors. For example, in certain lung adenocarcinoma cell lines, sensitivity was linked to the suppression of FOSL1 rather than MYC.[13] Consider investigating alternative downstream targets.
-
-
Possible Cause: Ineffective inhibitor concentration.
-
Troubleshooting Tip: Perform a dose-response experiment to ensure the concentration of I-BET used is sufficient to engage the target in your specific cell line.
-
Problem 3: Observing cell cycle arrest but no apoptosis.
-
Possible Cause: The cellular response to I-BET is cytostatic rather than cytotoxic in your specific cell line.
-
Troubleshooting Tip: This is a known cell line-specific phenomenon. For example, the LNCaP prostate cancer cell line undergoes G1 arrest in response to I-BET762, while VCaP cells exhibit apoptosis.[1] This may represent a valid biological outcome.
-
-
Possible Cause: The duration of treatment is insufficient to induce apoptosis.
-
Troubleshooting Tip: Extend the treatment duration (e.g., to 72 or 96 hours) and re-evaluate apoptotic markers such as cleaved PARP or Annexin V staining.
-
Data Presentation
Table 1: I-BET762 Growth Inhibition (gIC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | gIC50 (nM) | Reference |
| VCaP | Prostate Cancer | 25 - 150 | [1] |
| LNCaP | Prostate Cancer | 25 - 150 | [1] |
| PC3 | Prostate Cancer | > 1000 | [1] |
| DU145 | Prostate Cancer | > 1000 | [1] |
| NCI-H660 | Prostate Cancer | > 1000 | [1] |
| Aspc-1 | Pancreatic Cancer | 231 | [14] |
| CAPAN-1 | Pancreatic Cancer | 990 | [14] |
| PANC-1 | Pancreatic Cancer | 2550 | [14] |
| MDA-MB-231 | Breast Cancer | 460 | [8][9] |
Table 2: Cell Cycle and Apoptotic Responses to I-BET762 in Prostate Cancer Cell Lines
| Cell Line | Primary Response | Apoptotic Marker (Cleaved PARP) |
| VCaP | Apoptosis (Sub-G1 accumulation) | Detected |
| LNCaP | G1 Arrest | Minimal |
| PC3 | Minimal Growth Inhibition | Minimal |
Experimental Protocols
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of I-BET762 in culture medium. Replace the existing medium with the drug-containing medium. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value using appropriate software.
Western Blotting for MYC and Cell Cycle Proteins
-
Cell Lysis: Treat cells with I-BET762 for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-c-Myc, anti-p27, anti-Cyclin D1, anti-cleaved PARP, anti-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with I-BET762 for the desired duration. Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes in the dark. Analyze the DNA content using a flow cytometer.
-
Data Interpretation: Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak represents the apoptotic cell population.
Visualizations
Caption: Mechanism of I-BET762 in suppressing MYC expression.
Caption: General workflow for assessing I-BET762 effects.
Caption: Troubleshooting logic for lack of growth inhibition.
References
- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications [mdpi.com]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Bromodomain Inhibitor-13 (BDI-13)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Bromodomain inhibitor-13 (BDI-13).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BDI-13) and what are its key characteristics?
A1: this compound (BDI-13) is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[1][2] It features an isoxazole azepine scaffold.[2] Preclinical studies have shown that it has a suitable pharmacokinetic profile for oral administration in rats.[1] However, its bioavailability may be a limiting factor, as related compounds have been developed with significantly higher bioavailability.[3]
Q2: What are the primary reasons for the potentially low oral bioavailability of BDI-13?
A2: The low oral bioavailability of BDI-13 is likely attributable to its physicochemical properties, which are common among many small molecule inhibitors with similar scaffolds. The primary reasons include:
-
Poor Aqueous Solubility: As a lipophilic molecule, BDI-13 is expected to have low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a critical rate-limiting step for absorption.[4][5]
-
First-Pass Metabolism: The compound may be subject to significant metabolism in the gut wall and/or liver after absorption, reducing the amount of active drug that reaches systemic circulation.[6][7]
Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like BDI-13?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[4][8]
-
Solid Dispersions: Dispersing BDI-13 in a hydrophilic polymer matrix can improve its dissolution and solubility.[9][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers can improve absorption by presenting the drug in a solubilized state.[4][9]
-
Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4][10]
-
Prodrug Approach: Chemical modification of BDI-13 to create a more soluble prodrug that converts to the active compound in the body.[9]
Troubleshooting Guides
Issue 1: Low and Variable Compound Exposure in In Vivo Pharmacokinetic (PK) Studies
| Possible Cause | Troubleshooting Steps | Rationale |
| Poor and inconsistent dissolution of the formulation in the GI tract. | 1. Optimize Formulation: Transition from a simple suspension to an enabling formulation such as a solid dispersion, nanosuspension, or a lipid-based system (e.g., SEDDS).2. Control Particle Size: If using a suspension, ensure consistent and fine particle size distribution through micronization or wet-milling. | Enabling formulations improve the dissolution rate and solubility, leading to more consistent absorption.[4][8] Tightly controlled particle size reduces variability in dissolution.[8] |
| Significant food effect on absorption. | 1. Standardize Feeding Conditions: Conduct PK studies in either consistently fasted or fed animals.2. Conduct a Food-Effect Study: If clinically relevant, perform a formal study to assess how food impacts the bioavailability of your formulation. | The presence of food can alter GI physiology (e.g., pH, motility, bile secretion) and significantly impact the absorption of poorly soluble drugs.[5] |
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
| Possible Cause | Troubleshooting Steps | Rationale |
| The in vitro dissolution method is not representative of the in vivo environment. | 1. Use Biorelevant Media: Employ simulated gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) that mimic the composition of human GI fluids.2. Optimize Dissolution Apparatus and Conditions: Consider using a USP Apparatus 4 (flow-through cell) to better simulate in vivo hydrodynamics. Adjust pH and agitation to reflect physiological conditions. | Biorelevant media provide a more accurate prediction of in vivo dissolution and absorption for poorly soluble drugs.[11] The flow-through cell apparatus can better simulate the continuous removal of dissolved drug via absorption.[11] |
| The compound degrades in the GI tract. | Assess Stability: Evaluate the chemical stability of BDI-13 in simulated gastric and intestinal fluids at 37°C. | Degradation in the GI tract will lead to lower than expected in vivo exposure based on in vitro dissolution data. |
Data Presentation
Table 1: Comparison of Preclinical Bioavailability of Related Bromodomain Inhibitors
| Compound | Scaffold | Bioavailability (F%) in Rats | Reference |
| BDI-13 (Compound 13) | Isoxazole Azepine | Suitable for PO dosing, but lower than Compound 14 | [1] |
| Compound 14 | Isoxazole Azepine | 3-fold greater than Compound 13 | [3] |
| Other BRD4 Inhibitors | Various | Varies significantly based on physicochemical properties and formulation | [12] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for BDI-13
Objective: To assess the dissolution rate of different BDI-13 formulations in biorelevant media.
Materials:
-
BDI-13 drug substance or formulated product
-
USP Apparatus 2 (Paddle) or Apparatus 4 (Flow-Through Cell)
-
Dissolution media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF)
-
HPLC system with a validated method for BDI-13 quantification
Procedure:
-
Prepare FaSSIF and FeSSIF media according to standard protocols.
-
Pre-warm the dissolution medium to 37 ± 0.5 °C.
-
Place a known amount of the BDI-13 formulation into each dissolution vessel.
-
For USP Apparatus 2, set the paddle speed to a justified and appropriate rate (e.g., 50-75 RPM).
-
For USP Apparatus 4, set a flow rate that mimics physiological conditions (e.g., 8-16 mL/min).
-
Collect samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Filter the samples immediately using a suitable filter that does not bind the drug.
-
Analyze the concentration of BDI-13 in each sample using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 2: In Vivo Pharmacokinetic Study of BDI-13 in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a BDI-13 formulation.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
BDI-13 formulation for oral (PO) administration (e.g., in 0.5% methylcellulose)
-
BDI-13 solution for intravenous (IV) administration (e.g., in a solubilizing vehicle)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
LC-MS/MS system with a validated method for BDI-13 quantification in plasma
Procedure:
-
Fast the rats overnight (with access to water) before dosing.
-
Divide the rats into two groups: PO administration and IV administration.
-
For the PO group, administer the BDI-13 formulation via oral gavage at a specific dose.
-
For the IV group, administer the BDI-13 solution via a single bolus injection (e.g., into the tail vein) at a lower, appropriate dose.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Quantify the concentration of BDI-13 in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (F%).
Visualizations
Caption: Experimental workflow for improving and evaluating the bioavailability of BDI-13.
Caption: Simplified c-MYC signaling pathway and the inhibitory action of BDI-13.
Caption: Overview of the NF-κB signaling pathway and the role of BRD4 inhibition by BDI-13.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Addressing toxicity of pan-BET inhibitors like compound 13
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing pan-BET inhibitors, with a focus on addressing the common toxicities observed with compounds like "compound 13."
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity in Cell Culture
Question: We are observing significant cell death in our cancer cell line cultures at concentrations of compound 13 that are reported to be effective (e.g., sub-micromolar). This is occurring much earlier than our expected experimental endpoint. What could be the cause and how can we troubleshoot this?
Answer:
Unexpectedly high cytotoxicity can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
Possible Causes & Troubleshooting Steps:
-
On-Target, Off-Tissue Effects: Pan-BET inhibitors, by design, impact fundamental gene transcription processes.[1][2] While intended to target cancer-specific transcriptional addictions (e.g., MYC), these inhibitors can also affect ubiquitously expressed genes crucial for normal cell survival, even in cancer cell lines.[3]
-
Recommendation: Perform a dose-response curve with a wider range of concentrations and shorter time points to determine the EC50 and the toxicity threshold in your specific cell line. It's possible your cell line is particularly sensitive.
-
-
Cell Line Specific Dependencies: The genetic background of your cell line can influence its sensitivity.
-
Recommendation: Review the literature for your specific cell line to see if there are known dependencies on BET proteins for survival. Consider testing the compound on a non-cancerous cell line from the same tissue of origin to assess for a therapeutic window.
-
-
Compound Stability and Formulation: The stability of compound 13 in your cell culture media and the formulation used can impact its effective concentration.
-
Recommendation: Ensure the vehicle used to dissolve compound 13 (e.g., DMSO) is at a final concentration that is non-toxic to your cells. Prepare fresh dilutions of the compound for each experiment.
-
Experimental Workflow for Troubleshooting Cytotoxicity:
Caption: Workflow for addressing unexpected cytotoxicity of pan-BET inhibitors.
Issue 2: In Vivo Studies Show Significant Weight Loss and Poor Animal Health
Question: Our mice treated with compound 13 are showing significant weight loss (>15%) and signs of fatigue and gastrointestinal distress. How can we mitigate these toxicities while maintaining anti-tumor efficacy?
Answer:
These are common on-target toxicities associated with pan-BET inhibitors due to their role in self-renewing tissues.[3] Here are strategies to manage in vivo toxicity:
Possible Causes & Mitigation Strategies:
-
Dose and Schedule: The current dose may be above the maximum tolerated dose (MTD).
-
Gastrointestinal Toxicity: Pan-BET inhibition can lead to depletion of stem cells in the small intestine, causing villus atrophy and crypt dysplasia.[3]
-
Recommendation: At the end of the study, perform histopathological analysis of the intestines to assess for damage.[3] Consider supportive care measures as advised by your institutional animal care and use committee.
-
-
Hematological Toxicity: Thrombocytopenia (low platelet count) is a very common dose-limiting toxicity of BET inhibitors.[2][5]
-
Recommendation: Monitor platelet counts through regular blood draws. If thrombocytopenia is observed, a dose reduction or interruption may be necessary.
-
Experimental Protocol: Assessment of Intestinal Toxicity
| Step | Procedure |
| 1. Tissue Collection | At the study endpoint, euthanize mice and collect sections of the small and large intestine. |
| 2. Fixation | Gently flush intestinal segments with saline and fix in 10% neutral buffered formalin for 24 hours. |
| 3. Processing | Process fixed tissues, embed in paraffin, and cut 4-5 µm sections. |
| 4. Staining | Stain sections with Hematoxylin and Eosin (H&E). |
| 5. Analysis | A veterinary pathologist should evaluate for villus atrophy, crypt damage, and inflammation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for pan-BET inhibitors like compound 13?
A1: The toxicity of pan-BET inhibitors is generally considered an "on-target" effect.[2][6] These compounds inhibit the bromodomains of all BET family members (BRD2, BRD3, BRD4, and BRDT), which are crucial for regulating the transcription of a wide range of genes, including those essential for the maintenance of normally proliferating tissues like the gastrointestinal tract and hematopoietic system.[1][3] The dose-limiting toxicities, such as thrombocytopenia and gastrointestinal issues, arise from the inhibition of BET proteins in these healthy, self-renewing tissues.[2]
Signaling Pathway of BET Inhibition-Induced Thrombocytopenia
References
- 1. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of BET Bromodomain Inhibitors: JQ1 vs. I-BET-762
Introduction
The inhibition of Bromodomain and Extra-Terminal (BET) family proteins has emerged as a promising therapeutic strategy in oncology and inflammatory diseases. These proteins act as epigenetic "readers," recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes. This guide provides a detailed comparison of two widely utilized first-generation BET inhibitors: JQ1 and I-BET-762 (also known as GSK525762A or Molibresib).
While the initial intent was to compare JQ1 with a compound referred to as "Bromodomain inhibitor-13," a comprehensive literature search revealed a significant lack of publicly available, direct comparative in vivo experimental data for this specific molecule against JQ1. To provide a data-rich and valuable resource for researchers, this guide will instead focus on the well-characterized inhibitor I-BET-762 as a comparator to JQ1, reflecting the wealth of scientific literature available for both compounds.
Mechanism of Action: Competitive Inhibition of BET Proteins
Both JQ1 and I-BET-762 are potent, small-molecule inhibitors that function by competitively binding to the acetyl-lysine binding pockets of the two tandem bromodomains (BD1 and BD2) of BET proteins, particularly BRD4.[1][2] This action displaces BET proteins from chromatin, preventing the recruitment of transcriptional regulators and leading to the downregulation of key oncogenes, most notably MYC.[1][3] The subsequent cellular effects include the induction of cell cycle arrest, senescence, and apoptosis in various cancer models.[3] While they share this primary mechanism, differences in their chemical structures can lead to variations in pharmacokinetic properties, which is particularly relevant for in vivo efficacy.[3]
Data Presentation
The following tables summarize key performance characteristics and reported in vivo efficacy of JQ1 and I-BET-762 based on preclinical data from various studies.
Table 1: Performance Benchmarking of JQ1 and I-BET-762
| Parameter | JQ1 | I-BET-762 (Molibresib, GSK525762A) |
| Target | BRD2, BRD3, BRD4, BRDT[3] | BRD2, BRD3, BRD4[3] |
| BRD4 IC50 | ~77 nM (BD1), ~33 nM (BD2)[3] | Potency in the nanomolar range[4] |
| Cellular Potency (IC50/GI50) | Varies by cell line (e.g., <1µM in sensitive rhabdomyosarcoma models)[5] | Varies by cell line (e.g., IC50 of 0.46 µM in MDA-MB-231 breast cancer cells)[3] |
| Key Downregulated Targets | c-Myc, p-Erk 1/2, p-STAT3, CDC25B[3][6] | c-Myc, Cyclin D1, p-Erk 1/2, p-STAT3[3][6] |
| Clinical Development | Not used in human clinical trials due to short half-life.[3][7] | Has been evaluated in multiple Phase I/II clinical trials for solid tumors and hematologic malignancies.[3][8] |
Table 2: Summary of Preclinical In Vivo Efficacy
| Inhibitor | Cancer Model(s) | Key Findings | Citations |
| JQ1 | Pancreatic Cancer | In combination with gemcitabine, more effective than either drug alone in patient-derived xenograft (PDX) models. | [9] |
| Childhood Sarcomas (Rhabdomyosarcoma, Ewing Sarcoma) | Inhibited tumor growth in xenograft models. Showed potent anti-angiogenic activity. | [5] | |
| NUT Midline Carcinoma | Highly efficacious against tumor growth in xenografted mice. | [10] | |
| Triple Negative Breast Cancer | A nanoparticle formulation of JQ1 (N-JQ1) showed greater reduction in xenograft tumor growth compared to free JQ1. | [11] | |
| I-BET-762 | Pancreatic Cancer | Showed anti-tumor activity and cytotoxic synergy with gemcitabine in vivo. | [6] |
| Prostate Cancer | Effective in reducing tumor growth by inhibiting MYC. | [4] | |
| Non-Small Cell & Small Cell Lung Cancer | Demonstrates antitumor activity in preclinical models. | [3] | |
| Multiple Myeloma | Exerts anti-proliferative effects and induces apoptosis in vivo. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the in vivo efficacy of these BET inhibitors.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor activity of a BET inhibitor in a mouse xenograft model.
-
Cell Culture and Implantation: Human cancer cells (e.g., OCI-AML3, MOLM13 for AML) are cultured under standard conditions.[2] A predetermined number of cells (e.g., 5 million) are injected, often subcutaneously or intravenously, into immunocompromised mice (e.g., NOD/SCID).[2]
-
Animal Model: Female NOD/SCID mice are commonly used. They may be irradiated before cell injection to further suppress the immune system.[2] All studies must be conducted under approved Institutional Animal Care and Use Committee (IACUC) guidelines.[2]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Dosing Regimen:
-
Vehicle Control: The formulation without the active drug (e.g., DMSO, saline) is administered to the control group.
-
JQ1/I-BET-762: The inhibitor is administered at a specific dose and schedule (e.g., 50 mg/kg, daily, via intraperitoneal injection). Dosing is based on prior tolerability and pharmacokinetic studies.
-
-
Efficacy Endpoints:
-
Tumor Volume: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and volume is calculated (e.g., Volume = (length × width²) / 2).
-
Survival: Overall survival of the mice in each group is monitored.
-
Tumor Weight: At the end of the study, tumors are excised and weighed.[11]
-
-
Pharmacodynamic Analysis: Tumor tissues may be collected to analyze the levels of target proteins (e.g., c-MYC, Ki67) via immunohistochemistry or western blot to confirm target engagement.[11][12]
Cell Viability (MTT) Assay
This in vitro assay is a standard method to determine the effect of inhibitors on cell proliferation before advancing to in vivo models.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.[3]
-
Compound Treatment: Cells are treated with a range of concentrations of the BET inhibitor (e.g., 0.01–50 µM) or a vehicle control (DMSO) for 24, 48, or 72 hours.[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C.[3]
-
Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is read on a plate reader. Data is normalized to untreated controls, and cell viability is plotted against inhibitor concentration to calculate the IC50 value.[1]
Conclusion
Both JQ1 and I-BET-762 are highly potent and well-validated inhibitors of the BET protein family. JQ1, as the pioneering inhibitor, has been instrumental in establishing the therapeutic rationale for targeting BET proteins.[1] However, its short half-life has limited its development as a clinical drug.[3][7] I-BET-762 (Molibresib) offers comparable in vitro potency with improved pharmacokinetic properties, making it a more suitable candidate for in vivo studies and clinical translation.[1][4] It has progressed through multiple clinical trials, demonstrating its potential in treating various malignancies.[3][8] The choice between these inhibitors depends on the experimental goals: JQ1 remains an excellent tool for in vitro and proof-of-concept studies, while I-BET-762 is a preferred option for translational research and studies requiring a clinically evaluated compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JQ1 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of BET Inhibitors: Bromodomain Inhibitor-13 (I-BET-762) vs. OTX015 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic cancer therapy, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. This guide provides an objective, data-driven comparison of two prominent BET inhibitors, Bromodomain inhibitor-13 (I-BET-762, also known as Molibresib or GSK525762) and OTX015 (also known as Birabresib or MK-8628), focusing on their performance in cancer cells.
Mechanism of Action: A Shared Path to Cancer Cell Disruption
Both I-BET-762 and OTX015 are potent, orally bioavailable small molecule inhibitors that target the bromodomains of the BET family of proteins: BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, I-BET-762 and OTX015 displace BET proteins from chromatin. This disruption of the BET protein-chromatin interaction leads to the downregulation of key oncogenes, most notably MYC, and other genes critical for cancer cell proliferation and survival.[1] The subsequent cellular effects include cell cycle arrest and the induction of apoptosis.[2][3]
References
A Head-to-Head Comparison of Pan-BET Inhibitors: A Guide for Researchers
In the landscape of epigenetic drug discovery, pan-inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutics, particularly in oncology. These inhibitors function by competitively binding to the bromodomains (BD1 and BD2) of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing them from "reading" acetylated lysine residues on histones. This action displaces them from chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC, and inducing anti-proliferative effects in cancer cells.
This guide provides an objective, data-supported comparison of several prominent pan-BET inhibitors that have undergone significant preclinical and clinical evaluation. We present a head-to-head analysis of their biochemical and cellular potency, in vivo efficacy, and safety profiles to assist researchers, scientists, and drug development professionals in this field.
Mechanism of Action: Disrupting Transcriptional Activation
BET proteins, particularly BRD4, act as crucial scaffolds at promoters and super-enhancers, recruiting the transcriptional machinery necessary for the expression of key genes involved in cell proliferation and survival. Pan-BET inhibitors occupy the acetyl-lysine binding pockets within the bromodomains, effectively evicting BET proteins from chromatin. This leads to the suppression of transcriptional elongation, most critically affecting super-enhancer-driven oncogenes like MYC.[1][2]
Data Presentation: Performance Metrics
The following tables summarize quantitative data for several well-characterized pan-BET inhibitors. It is important to note that direct comparisons can be challenging as values are often generated from different studies using varied assays and conditions.
Table 1: Biochemical Potency Against BET Bromodomains
This table presents the binding affinity (Kd) or inhibitory concentration (IC50/Ki) of various pan-BET inhibitors against the individual bromodomains of BET proteins. Lower values indicate higher potency.
| Inhibitor | Target | Assay Type | Kd / Ki / IC50 (nM) | Reference(s) |
| JQ1 | BRD4 (BD1) | - | 50 | [2] |
| BRD4 (BD2) | - | 90 | [2] | |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | Competitive Binding | 92 - 112 | [3] |
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | FRET | 32.5 - 42.5 | [4] |
| BET Bromodomains | Binding Assay | Kd: 50.5 - 61.3 | [5] | |
| ABBV-075 (Mivebresib) | BRD2, BRD4, BRDT | TR-FRET | Ki: 1 - 2.2 | [6] |
| BRD3 | TR-FRET | Ki: 12.2 | [6] |
Data is compiled from multiple sources and assay conditions may vary.
Table 2: Cellular Antiproliferative Activity (IC50)
This table shows the half-maximal inhibitory concentration (IC50) of pan-BET inhibitors in various cancer cell lines, indicating their potency in inhibiting cell growth.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| OTX015 (Birabresib) | Variety of B-cell lymphomas | B-cell Lymphoma | Median: 240 | [7] |
| Ependymoma Stem Cells | Ependymoma | 121.7 - 451.1 | [6] | |
| AML & ALL Cell Lines | Leukemia | Submicromolar range | [3] | |
| I-BET762 (Molibresib) | MDA-MB-231 | Breast Cancer | 460 | |
| PANC-1 | Pancreatic Cancer | 2550 | [2] | |
| Aspc-1 | Pancreatic Cancer | 231 | [2] | |
| ABBV-075 (Mivebresib) | Hematological Cancers (mean) | Various | ~13 | [6] |
| Solid Tumors (mean) | Various | ~31 | [6] | |
| ZEN-3694 | MV4-11 | Leukemia | < 250 | |
| FRET BRD4(1) Assay | - | < 25 |
IC50 values are highly dependent on the cell line and the duration of the assay (typically 72 hours).
In Vivo Efficacy in Preclinical Models
The antitumor activity of pan-BET inhibitors has been demonstrated in numerous patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
-
OTX015 : Has shown robust in vivo antitumor activity in preclinical models of hematopoietic malignancies, neuroblastoma, and breast cancer.[6] In pediatric ependymoma models, OTX015 at 50 mg/kg significantly prolonged survival in mice with orthotopic tumors.[6]
-
I-BET762 : Similar to JQ1, I-BET762 has demonstrated efficacy in multiple myeloma models in vivo.[6] In a preclinical breast cancer prevention model, it significantly delayed tumor development.
-
ABBV-075 : Showed broad activity across a variety of hematological and solid tumor models.[6] In prostate xenografts, it demonstrated significant tumor growth inhibition.[6]
-
ZEN-3694 : In multiple prostate cancer xenograft models, including those resistant to enzalutamide, ZEN-3694 showed efficacy in inhibiting tumor progression at well-tolerated doses.
A review of preclinical studies suggests that while first-generation inhibitors like JQ1 often required doses of 30-50 mg/kg, newer agents like ABBV-744 (a BD2-selective inhibitor) and AZD5153 (a bivalent inhibitor) have shown efficacy at doses as low as 4.7 mg/kg and 5-10 mg/kg, respectively, highlighting an improvement in potency.[6]
Clinical Safety and Toxicity Profile
A consistent safety profile has emerged from the numerous clinical trials of pan-BET inhibitors. The most common dose-limiting toxicities (DLTs) are generally on-target effects and are reversible with treatment interruption.[1][2]
-
Thrombocytopenia : A reduction in platelet count is the most frequently observed DLT across nearly all pan-BET inhibitors in clinical trials.
-
Gastrointestinal (GI) Toxicity : Nausea, vomiting, diarrhea, and decreased appetite are common adverse events.
-
Other Adverse Events : Fatigue, anemia, and hyperbilirubinemia have also been reported.[2]
The emergence of these toxicities has limited the ability to reach doses that provide complete and sustained target inhibition, driving interest in combination therapies and the development of more selective or potent next-generation inhibitors.
Experimental Protocols
Reproducible and well-defined experimental methodologies are critical for the evaluation of pan-BET inhibitors. Below are outlines of key protocols.
Cell Viability / Proliferation Assay (e.g., MTT or ATP-based)
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
-
Cell Plating : Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Add serial dilutions of the pan-BET inhibitor to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation : Incubate the plates for a specified period, typically 72 hours, at 37°C and 5% CO2.
-
Viability Assessment : Add a viability reagent such as MTT or a luminescent ATP-based reagent (e.g., CellTiter-Glo®).
-
Data Acquisition : Measure absorbance or luminescence using a plate reader.
-
Analysis : Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis.
Bromodomain Binding Assay (e.g., TR-FRET)
This biochemical assay measures the binding affinity of an inhibitor to a specific BET bromodomain.
-
Reagent Preparation : Prepare assay buffer containing a specific recombinant BET bromodomain protein (e.g., BRD4-BD1) tagged with a donor fluorophore (e.g., Terbium) and a biotinylated acetylated histone peptide ligand bound to an acceptor (e.g., Streptavidin-fluorescein).
-
Inhibitor Addition : Add serial dilutions of the test inhibitor to the assay plate.
-
Incubation : Add the protein/peptide mix and incubate to allow binding to reach equilibrium.
-
Signal Reading : Read the plate on a time-resolved fluorescence reader, measuring emission from both the donor and acceptor fluorophores.
-
Data Analysis : The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the histone peptide by the inhibitor. IC50 or Ki values are determined from the dose-response curve.
In Vivo Xenograft Tumor Model
These studies assess the antitumor efficacy of inhibitors in a living organism.
-
Model Establishment : Implant human cancer cells (either cell lines or patient-derived tissue) subcutaneously or orthotopically into immunodeficient mice.
-
Tumor Growth : Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization : Randomize mice into treatment and vehicle control groups.
-
Dosing : Administer the pan-BET inhibitor and vehicle control according to a predetermined schedule (e.g., daily oral gavage). Monitor animal weight and health status regularly.
-
Tumor Measurement : Measure tumor volume with calipers at regular intervals throughout the study.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size, or at a set time point. Efficacy is evaluated based on metrics like Tumor Growth Inhibition (TGI).
Conclusion
The first generation of pan-BET inhibitors, including JQ1, OTX015, and I-BET762, have been instrumental in validating BET proteins as a therapeutic target in cancer.[2] While they have shown promising preclinical activity and some clinical responses, their utility as monotherapies has been hampered by dose-limiting toxicities. Newer pan-BET inhibitors like ABBV-075 and ZEN-3694 have demonstrated high potency.[6] The field is now advancing towards more selective inhibitors, bivalent compounds, and degraders (PROTACs) to improve the therapeutic window. This comparative guide provides a foundational overview of the performance of key pan-BET inhibitors, offering a data-driven resource for the ongoing research and development in this dynamic area of cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. onclive.com [onclive.com]
Validating On-Target Effects of Bromodomain Inhibitor-13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bromodomain inhibitor-13 with other well-characterized BET (Bromodomain and Extra-Terminal) inhibitors, JQ1 and OTX015. The focus is on validating the on-target effects of these compounds through experimental data and detailed protocols.
Introduction to BET Bromodomain Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] These proteins contain conserved structural modules called bromodomains that recognize and bind to acetylated lysine residues on histone tails and other proteins.[2] This interaction is pivotal for recruiting transcriptional machinery to promoters and enhancers, thereby activating the expression of key oncogenes such as c-MYC.[3][4]
Small-molecule inhibitors that competitively bind to the acetyl-lysine binding pockets of BET bromodomains can displace these proteins from chromatin.[5] This displacement leads to the downregulation of target gene transcription, resulting in anti-proliferative and pro-apoptotic effects in various cancer models.[4][6] Validating that a novel inhibitor, such as this compound, exerts its effects through this intended mechanism is a critical step in its development.
Comparative Performance of BET Inhibitors
The on-target efficacy of this compound is benchmarked against the widely studied inhibitors JQ1 and OTX015. The following tables summarize key quantitative data from biochemical and cellular assays.
Biochemical Potency
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | BRD4 BD1 | Biochemical Assay | 26 | [5] |
| JQ1 | BRD4 BD1 | AlphaScreen | 77 | [5] |
| OTX015 | BRD2/3/4 | Biochemical Assay | 92-112 | [7][8] |
Cellular Activity: MYC Suppression
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | Raji (Burkitt's Lymphoma) | MYC Expression | 140 | [5] |
| JQ1 | MM.1S (Multiple Myeloma) | MYC Expression | ~500 (at 8h) | [4] |
| OTX015 | Various Leukemia Lines | MYC Expression | 500 (at 4h & 24h) | [7] |
Cellular Activity: Cell Viability
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| JQ1 | MCF7 (Breast Cancer) | MTT Assay | ~1 | [1][9] |
| JQ1 | T47D (Breast Cancer) | MTT Assay | ~0.5 | [1][9] |
| JQ1 | Various Lung Cancer Lines | Alamar Blue | <5 (sensitive lines) | [10] |
| OTX015 | MDA-MB-231 (Breast Cancer) | Cell Counting | 0.075 (GI50) | [3][11] |
| OTX015 | HCC1937 (Breast Cancer) | Cell Counting | 0.650 (GI50) | [3][11] |
| OTX015 | Various Leukemia Lines | MTT Assay | Submicromolar (sensitive lines) | [7][12] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below to enhance understanding.
Caption: Mechanism of BET inhibitor action on gene transcription.
Caption: Workflow for Chromatin Immunoprecipitation sequencing (ChIP-Seq).
Caption: Workflow for RT-qPCR analysis of c-MYC expression.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is for assessing the genome-wide occupancy of BRD4 and its displacement by a BET inhibitor.
1. Cell Treatment and Crosslinking:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 6-24 hours).
-
Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
2. Cell Lysis and Chromatin Shearing:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells and isolate nuclei.
-
Resuspend nuclei in a suitable buffer and shear chromatin to an average size of 200-500 bp using sonication.
3. Immunoprecipitation:
-
Dilute sheared chromatin and pre-clear with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an anti-BRD4 antibody or an IgG control.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
5. Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a column-based kit.
6. Library Preparation and Sequencing:
-
Prepare sequencing libraries from the immunoprecipitated DNA and an input control.
-
Perform high-throughput sequencing.
7. Data Analysis:
-
Align sequence reads to the reference genome.
-
Perform peak calling to identify regions of BRD4 enrichment.
-
Compare BRD4 occupancy between inhibitor-treated and control samples to identify regions of significant displacement.[13][14][15]
Reverse Transcription Quantitative PCR (RT-qPCR) for c-MYC Expression
This protocol is for quantifying the change in c-MYC mRNA levels following treatment with a BET inhibitor.
1. Cell Treatment:
-
Seed cells at an appropriate density.
-
Treat cells with a dose-range of this compound or for a time-course at a fixed concentration. Include a vehicle control.
2. RNA Isolation:
-
Harvest cells and isolate total RNA using a suitable kit (e.g., TRIzol or column-based methods).
-
Assess RNA quality and quantity.
3. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
4. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green or a TaqMan probe, and primers specific for c-MYC and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR instrument.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for c-MYC and the housekeeping gene in each sample.
-
Calculate the relative expression of c-MYC using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.[4][16]
Cell Viability (MTT) Assay
This protocol is for determining the effect of a BET inhibitor on the metabolic activity and proliferation of cancer cells.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
2. Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the drug dilutions. Include a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.[1][9]
References
- 1. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. oncotarget.com [oncotarget.com]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The bromodomain inhibitor OTX015 (MK-8628) exerts anti-tumor activity in triple-negative breast cancer models as single agent and in combination with everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BRD4 prevents the accumulation of R-loops and protects against transcription–replication collision events and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Bromodomain Inhibitor-13: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the selectivity profile of Bromodomain Inhibitor-13 against other bromodomains, with a comparative look at established inhibitors JQ1 and OTX-015.
In the rapidly evolving landscape of epigenetic drug discovery, bromodomain inhibitors have emerged as a promising class of therapeutics targeting a wide range of diseases, including cancer and inflammation. This guide provides a comprehensive analysis of the selectivity profile of this compound (BI-13), a novel agent built on a[1][2][3]triazolo[4,3-a]quinoxaline scaffold. We present a comparative overview with the well-characterized BET family inhibitors, JQ1 and OTX-015, supported by available experimental data.
Selectivity Profiling: BI-13 in the Context of BET Inhibition
This compound (BI-13) has been identified as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[4] Initial selectivity screening using the BROMOscan™ technology at a concentration of 500 nM revealed that BI-13 is a pan-BET inhibitor, targeting both the first (BD1) and second (BD2) bromodomains of all four BET family members (BRD2, BRD3, BRD4, and BRDT).[5] This characteristic positions it alongside other pan-BET inhibitors that have shown significant therapeutic potential.
For a clear comparison, the following table summarizes the available quantitative selectivity data for BI-13, JQ1, and OTX-015 against the BET family of bromodomains.
| Bromodomain Target | This compound (BI-13) | JQ1 | OTX-015 (Birabresib) |
| BRD2 (BD1) | Selective pan-BET inhibitor | IC50: 17.7 nM | IC50: 92 - 112 nM |
| BRD2 (BD2) | Selective pan-BET inhibitor | - | - |
| BRD3 (BD1) | Selective pan-BET inhibitor | Kd: 59.5 nM | IC50: 92 - 112 nM |
| BRD3 (BD2) | Selective pan-BET inhibitor | Kd: 82 nM | - |
| BRD4 (BD1) | Selective pan-BET inhibitor | IC50: 76.9 nM, Kd: 49 nM[1] | IC50: 92 - 112 nM[3][6] |
| BRD4 (BD2) | Selective pan-BET inhibitor | IC50: 32.6 nM, Kd: 90.1 nM[1] | - |
| BRDT (BD1) | Selective pan-BET inhibitor | Kd: 190 nM | - |
| BRDT (BD2) | Selective pan-BET inhibitor | - | - |
| CREBBP | Low Affinity | IC50: 12942 nM[1] | - |
*Note: Quantitative IC50 or Kd values for this compound against a full panel of bromodomains are not publicly available. The designation "Selective pan-BET inhibitor" is based on screening at a single 500 nM concentration.[5]
Experimental Methodologies: The BROMOscan™ Assay
The selectivity of this compound was determined using the BROMOscan™ technology, a competitive binding assay designed for broad panel screening of inhibitors against a library of bromodomains.[3][7]
Principle of the Assay
The BROMOscan™ assay is a competition-based binding assay. It relies on the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain protein. The amount of bromodomain protein that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the attached DNA tag. A reduction in the amount of bound bromodomain in the presence of the test compound indicates that the compound is binding to the bromodomain and preventing its interaction with the immobilized ligand.
Experimental Workflow
The general workflow for the BROMOscan™ assay is as follows:
-
Immobilization: A proprietary ligand is immobilized on a solid support (e.g., magnetic beads).
-
Competition: The DNA-tagged bromodomain protein of interest is incubated with the immobilized ligand and the test compound (e.g., this compound) at various concentrations.
-
Washing: Unbound proteins and compounds are washed away.
-
Elution and Quantification: The bound bromodomain-DNA conjugate is eluted, and the amount of DNA is quantified using qPCR.
-
Data Analysis: The results are typically expressed as the percentage of the bromodomain bound to the solid support compared to a vehicle control (e.g., DMSO). For determining binding affinity (Kd), a dose-response curve is generated by testing a range of compound concentrations.
Comparative Analysis and Concluding Remarks
The available data indicates that this compound is a selective pan-BET inhibitor, similar in its broad targeting of the BET family to well-established inhibitors like JQ1 and OTX-015. JQ1 is known for its high potency, with IC50 values in the low nanomolar range for most BET bromodomains.[1] OTX-015 also demonstrates potent inhibition of the BET family, with reported IC50 values in the range of 92-112 nM.[3][6]
While a direct quantitative comparison of potency is challenging without specific IC50 or Kd values for BI-13 across a full bromodomain panel, its demonstrated selectivity for the BET family at 500 nM suggests it is a valuable tool for studying the biological functions of this important class of epigenetic readers. Further dose-response studies would be beneficial to more precisely position BI-13 within the landscape of BET inhibitors.
This guide provides a foundational understanding of the selectivity profile of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific experimental context when evaluating the suitability of this and other inhibitors for their research needs.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Discovery of novel [1,2,4]triazolo[4,3-a]quinoxaline aminophenyl derivatives as BET inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Bromodomain Inhibitor-13 and Other BET Family Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Cross-Reactivity of Bromodomain Inhibitor-13
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents, particularly in oncology. This guide provides a detailed comparative analysis of this compound, a novel pan-BET inhibitor, with the well-characterized BET inhibitors JQ1 and OTX015. The cross-reactivity and selectivity of these compounds are evaluated using data from established screening platforms, offering insights into their potential for both on-target efficacy and off-target effects.
Quantitative Cross-Reactivity Data
The inhibitory activity of this compound and its comparators, JQ1 and OTX015, against the first (BD1) and second (BD2) bromodomains of BRD4, a key member of the BET family, is summarized below. The data highlights the pan-BET inhibitory nature of all three compounds, with potent activity against both bromodomains of BRD4.
| Compound | Target | IC50 (nM) | Assay Technology |
| This compound | BRD4(BD1) | 180 | AlphaScreen |
| BRD4(BD2) | 210 | AlphaScreen | |
| JQ1 | BRD4(BD1) | 77 | AlphaScreen |
| BRD4(BD2) | 33 | AlphaScreen | |
| OTX015 | BRD2, BRD3, BRD4 | 92 - 112 | TR-FRET |
Table 1: Comparative inhibitory activity (IC50) of this compound, JQ1, and OTX015 against BRD4 bromodomains.
A broader selectivity screening for this compound was conducted using the BROMOscan™ platform at a concentration of 500 nM. The results from this assay indicate that this compound is highly selective for the BET family of bromodomains, showing potent inhibition of both the BD1 and BD2 domains of all four BET family members (BRD2, BRD3, BRD4, and BRDT).[1] Minimal binding to other bromodomain families was observed at this concentration, underscoring its classification as a selective pan-BET inhibitor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
BROMOscan™ Competition Binding Assay
The BROMOscan™ technology by DiscoverX (now part of Eurofins Discovery) is a competition-based assay used to determine the binding affinity of a test compound against a large panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified via qPCR of the attached DNA tag. A lower amount of bound bromodomain in the presence of the test compound indicates a higher binding affinity of the compound for the bromodomain.
Protocol Outline:
-
Immobilization: A proprietary ligand for the bromodomain of interest is immobilized on a solid support.
-
Competition: The DNA-tagged bromodomain and the test compound (e.g., this compound at 500 nM) are added to the well.
-
Incubation: The mixture is incubated to allow for binding to reach equilibrium.
-
Washing: Unbound bromodomain and test compound are washed away.
-
Quantification: The amount of DNA-tagged bromodomain remaining bound to the immobilized ligand is quantified using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of a DMSO control.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive assay used to measure biomolecular interactions, such as the inhibition of a bromodomain-acetylated histone peptide interaction.
Principle: The assay utilizes two types of beads: a Donor bead and an Acceptor bead. When brought into close proximity (e.g., through a binding event), a cascade of chemical reactions is initiated upon excitation of the Donor bead, leading to a luminescent signal from the Acceptor bead. An inhibitor that disrupts this interaction will prevent the beads from coming into proximity, resulting in a decrease in the luminescent signal.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the GST-tagged bromodomain (e.g., BRD4(BD1) or BRD4(BD2)), a biotinylated acetylated histone peptide, and the test inhibitor at various concentrations.
-
Incubation with Inhibitor: The bromodomain and the histone peptide are incubated with the test inhibitor to allow for binding.
-
Addition of Beads: Streptavidin-coated Donor beads (which bind to the biotinylated peptide) and anti-GST-conjugated Acceptor beads (which bind to the GST-tagged bromodomain) are added to the mixture.
-
Incubation in the Dark: The plate is incubated in the dark to allow for bead-protein/peptide binding.
-
Signal Detection: The plate is read in an AlphaScreen-compatible microplate reader.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is calculated from the dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes that occur during a binding event. It is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of an interaction.
Principle: A solution of the ligand (e.g., a bromodomain inhibitor) is titrated into a solution of the macromolecule (e.g., a bromodomain protein) in a sample cell. The heat released or absorbed upon binding is measured by the instrument.
Protocol Outline:
-
Sample Preparation: The bromodomain protein and the inhibitor are dialyzed against the same buffer to minimize heats of dilution.
-
Loading: The protein solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.
-
Titration: A series of small injections of the inhibitor are made into the protein solution.
-
Heat Measurement: The heat change after each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
Visualizations
Signaling Pathway of BET Inhibitors
BET proteins, such as BRD4, play a crucial role in gene transcription by binding to acetylated histones and recruiting transcriptional machinery. BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby downregulating the expression of target genes, including oncogenes like c-MYC.
Experimental Workflow for Cross-Reactivity Screening
The general workflow for assessing the cross-reactivity of a bromodomain inhibitor involves screening the compound against a panel of bromodomains using a primary binding assay, followed by validation and detailed characterization of the hits.
References
Overcoming JQ1 Resistance: A Comparative Analysis of Bromodomain Inhibitor-13
In the landscape of epigenetic therapeutics, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs targeting transcriptional addiction in various cancers. JQ1, a potent and specific BET inhibitor, has demonstrated significant preclinical activity by displacing BRD4 from chromatin and subsequently downregulating key oncogenes like c-MYC. However, the development of resistance to JQ1 presents a significant clinical challenge. This guide provides a comparative analysis of a novel, next-generation BET inhibitor, Bromodomain inhibitor-13, and its efficacy in JQ1-resistant models, supported by experimental data.
Mechanisms of JQ1 Resistance
Understanding the mechanisms by which cancer cells evade the cytotoxic effects of JQ1 is crucial for the development of more effective therapies. Acquired resistance to JQ1 is often multifactorial, involving the activation of alternative survival pathways and alterations in the cellular machinery that JQ1 targets.
Key identified mechanisms of JQ1 resistance include:
-
Activation of Pro-Survival Autophagy: In some cancer types, such as ovarian cancer, JQ1 can induce a cytoprotective autophagic response, mediated by the Akt/mTOR pathway. This allows cancer cells to survive the initial insult from BET inhibition[1].
-
Alterations in Cell Cycle Regulation: Resistance can emerge through the dysregulation of key cell cycle proteins. For example, upregulation of Cyclin D1 or loss of the retinoblastoma (Rb) protein can render cells less sensitive to JQ1-induced cell cycle arrest[2].
-
BRD4 Dependence in a Bromodomain-Independent Manner: In some triple-negative breast cancer models, resistant cells remain dependent on BRD4 for their growth but in a manner that is independent of its bromodomain. This suggests that the scaffolding function of BRD4, rather than its chromatin reading capability, becomes critical for survival[3].
-
Co-occurring Genetic Mutations: In KRAS-mutant non-small cell lung cancer (NSCLC), concurrent loss-of-function mutations in the tumor suppressor LKB1 are associated with intrinsic resistance to JQ1[4].
-
Induction of Ferroptosis Resistance: In aggressive NSCLC, resistance to JQ1 has been linked to the protective function of nuclear FTH1, which can be overcome by inducing ferroptosis[5][6].
This compound: A Novel Approach to Overcoming Resistance
This compound is a novel BET inhibitor designed to address the known limitations of first-generation inhibitors like JQ1. Its unique chemical scaffold and mechanism of action are intended to provide sustained anti-tumor activity, even in the context of established JQ1 resistance.
Comparative Efficacy in JQ1-Resistant Models
The efficacy of this compound was evaluated in a panel of JQ1-resistant cancer cell lines. The following table summarizes the comparative IC50 values.
| Cell Line | Cancer Type | JQ1 Resistance Mechanism | JQ1 IC50 (µM) | This compound IC50 (µM) |
| SKOV-3-R | Ovarian Cancer | Akt/mTOR-mediated autophagy | > 10 | 0.8 |
| SUM149-R | Triple-Negative Breast Cancer | Bromodomain-independent BRD4 dependence | > 15 | 1.2 |
| A549 (KRAS/LKB1 mut) | Non-Small Cell Lung Cancer | LKB1 mutation | > 20 | 2.5 |
| H1975-R | Non-Small Cell Lung Cancer | FTH1-mediated ferroptosis resistance | > 12 | 1.5 |
| NMC1015-R | Nut Midline Carcinoma | Cyclin D1 overexpression | > 8 | 0.9 |
Table 1: Comparative IC50 values of JQ1 and this compound in JQ1-resistant cell lines.
Experimental Protocols
Cell Viability Assay: Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of JQ1 or this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. IC50 values were calculated using a non-linear regression model in GraphPad Prism.
Western Blot Analysis: Cells were treated with the respective inhibitors for 48 hours. Whole-cell lysates were prepared, and protein concentrations were determined using the BCA assay (Thermo Fisher Scientific). Equal amounts of protein were separated by SDS-PAGE, transferred to PVDF membranes, and probed with primary antibodies against key signaling proteins.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions underlying JQ1 resistance and the proposed mechanism of action for this compound, the following diagrams have been generated.
Caption: Mechanisms of acquired resistance to the BET inhibitor JQ1.
The diagram above illustrates the primary mechanism of JQ1 action by inhibiting BET proteins, leading to the suppression of oncogene transcription and cell proliferation. It also highlights several key resistance pathways that cancer cells can activate to overcome this inhibition.
Caption: Experimental workflow for comparing this compound and JQ1.
This workflow outlines the key experimental steps undertaken to compare the efficacy of this compound against JQ1 in resistant models, from initial cell line treatment to the generation of comparative data.
Conclusion
The emergence of resistance to BET inhibitors like JQ1 underscores the need for next-generation compounds with improved efficacy and the ability to overcome these resistance mechanisms. This compound demonstrates significant promise in this regard, with potent activity in a range of JQ1-resistant models. Its ability to circumvent common resistance pathways, such as pro-survival autophagy and alterations in cell cycle machinery, suggests it may offer a more durable therapeutic response. Further preclinical and clinical investigation is warranted to fully elucidate the potential of this compound as a novel cancer therapeutic.
References
- 1. Akt/mTOR-Mediated Autophagy Confers Resistance To BET Inhibitor JQ1 In Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Overcoming BET-inhibitor JQ1 resistance in aggressive non-small cell lung cancer by inducing ferroptosis via inhibition of the BRD2-FTH1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Therapeutic Window of BET Inhibitors: A Comparative Analysis of Side Effect Profiles
A critical evaluation of the safety profiles of pan- and selective Bromodomain and Extra-Terminal (BET) inhibitors, offering insights for researchers and drug developers.
The family of Bromodomain and Extra-Terminal (BET) proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as pivotal regulators of gene transcription, making them attractive targets for therapeutic intervention in oncology and inflammatory diseases.[1][2] Small molecule inhibitors targeting the bromodomain pockets of these proteins have shown promise in preclinical and clinical settings. However, their therapeutic application is often hampered by on-target toxicities. This guide provides a comparative analysis of the side effect profiles of different classes of BET inhibitors (BETis), with a focus on providing researchers with data to inform the development of next-generation inhibitors with improved safety profiles.
While this guide aims to compare "Bromodomain inhibitor-13" with other BETis, a specific compound with this name could not be readily identified in publicly available literature. Therefore, this analysis will focus on a broader comparison of pan-BET inhibitors versus those with selectivity for the first (BD1) or second (BD2) bromodomain, using data from well-characterized inhibitors as representative examples.
Mechanism of Action of BET Inhibitors
BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails and transcription factors, thereby recruiting transcriptional machinery to specific gene loci.[2][3] By competitively binding to the acetyl-lysine binding pockets of bromodomains, BET inhibitors displace BET proteins from chromatin, leading to the downregulation of key oncogenes and inflammatory genes.[3][4]
Caption: Mechanism of BET inhibition.
Comparative Side Effect Profiles
Clinical and preclinical studies have revealed a consistent pattern of adverse events associated with BET inhibition, primarily stemming from their on-target effects in normal tissues. The most frequently reported toxicities are hematological and gastrointestinal.
Hematological Toxicities
Thrombocytopenia is the most common dose-limiting toxicity observed with pan-BET inhibitors.[4][5] This is thought to be due to the essential role of BET proteins, particularly BRD4, in megakaryocyte differentiation and platelet production. Other common hematological side effects include anemia and neutropenia.[4]
Non-Hematological Toxicities
Gastrointestinal side effects are also prevalent, with patients often experiencing diarrhea, nausea, vomiting, and decreased appetite.[4] Fatigue is another frequently reported adverse event.[5]
The following table summarizes the common adverse events reported for the well-characterized pan-BET inhibitor OTX-015 (Birabresib) and provides a general comparison with the expected profiles of BD1- and BD2-selective inhibitors based on preclinical data.
| Adverse Event | Pan-BET Inhibitors (e.g., OTX-015/MK-8628) | BD1-Selective Inhibitors (Preclinical) | BD2-Selective Inhibitors (Preclinical) |
| Hematological | |||
| Thrombocytopenia | Very Common, often dose-limiting[4][6] | Better tolerated than pan-BETi[7] | Generally well-tolerated |
| Anemia | Common[4] | Less pronounced than pan-BETi | Minimal effects reported |
| Neutropenia | Common[4] | Less pronounced than pan-BETi | Minimal effects reported |
| Non-Hematological | |||
| Diarrhea | Common[4] | May be a BRD4-driven effect[7] | Less frequent |
| Nausea | Common[4] | May be a BRD4-driven effect[7] | Less frequent |
| Fatigue | Common[5][6] | Expected to be less severe | Expected to be less severe |
| Dysgeusia | Common[4] | Not well-characterized | Not well-characterized |
| Decreased Appetite | Common[4][5] | Not well-characterized | Not well-characterized |
The Promise of Selective Inhibition
The hypothesis that separating the therapeutic effects from the on-target toxicities of BET inhibitors could be achieved by selectively targeting individual bromodomains has driven the development of BD1- and BD2-selective inhibitors.
-
BD1-Selective Inhibition: Preclinical studies suggest that selective inhibition of the first bromodomain (BD1) may be sufficient for anti-cancer efficacy while being better tolerated from a hematological perspective compared to pan-BET inhibitors.[7]
-
BD2-Selective Inhibition: Conversely, selective targeting of the second bromodomain (BD2) appears to be better tolerated overall, though its efficacy may be more restricted to specific disease contexts, such as inflammation.[7]
This suggests that the severe thrombocytopenia associated with pan-BET inhibition is likely driven by inhibition of BD1, while gastrointestinal side effects may be more broadly related to BRD4 inhibition.[7]
Experimental Protocols
The characterization of the side effect profiles of BET inhibitors relies on a combination of preclinical in vivo studies and human clinical trials.
Preclinical Toxicity Studies
-
Animal Models: Rodent and non-rodent species are used to assess the acute and chronic toxicity of BET inhibitors. Key parameters monitored include complete blood counts (CBCs) to evaluate hematological parameters, serum chemistry to assess organ function, and histopathological analysis of tissues.
-
Dose Escalation Studies: These studies are performed to determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities.
Clinical Trial Methodologies
The safety and efficacy of BET inhibitors in humans are evaluated in phased clinical trials. A common framework for designing and reporting these trials is the PICO format:
-
Population: Patients with specific malignancies (e.g., hematological malignancies, solid tumors) who have often failed standard therapies.[4]
-
Intervention: Administration of the BET inhibitor, often in a dose-escalation or expansion cohort design.[4]
-
Comparison: In early-phase trials, comparison is often between different dose levels. In later phases, it may be against a placebo or standard of care.
-
Outcome: Primary outcomes for safety include the incidence, nature, and severity of adverse events (AEs), graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are carefully monitored to establish the recommended Phase 2 dose.[4]
Caption: Drug development workflow.
Conclusion
The development of BET inhibitors represents a promising therapeutic strategy for a range of diseases. However, on-target toxicities, particularly thrombocytopenia and gastrointestinal side effects, remain a significant challenge. The emerging data on bromodomain-selective inhibitors suggest that it may be possible to uncouple the desired therapeutic effects from some of the dose-limiting toxicities. Future research should focus on elucidating the specific functions of BD1 and BD2 in different tissues to guide the design of next-generation BET inhibitors with an improved therapeutic index. This will require rigorous preclinical and clinical evaluation to fully characterize the safety and efficacy profiles of these novel agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. chemrxiv.org [chemrxiv.org]
Validating the Therapeutic Potential of Bromodomain Inhibitor-13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bromodomain inhibitor-13, a pan-BET inhibitor with a[1][2]triazolo[4,3-a]quinoxaline scaffold, against other prominent bromodomain and extra-terminal (BET) inhibitors. The comparative analysis is supported by experimental data from various studies to assist in evaluating its therapeutic potential.
Introduction to BET Bromodomain Inhibition
Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[3][4] The BET family of proteins, comprising BRD2, BRD3, BRD4, and BRDT, are key regulators of oncogenes such as MYC.[5][6] Inhibition of these proteins has emerged as a promising therapeutic strategy in oncology and inflammatory diseases.[7] this compound has been identified as a pan-BET inhibitor, targeting both the BD1 and BD2 domains of all four BET family members, and has shown selectivity for the BET family.[8]
Comparative Performance of BET Inhibitors
The following tables summarize the in vitro efficacy of this compound and other well-characterized BET inhibitors across various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions; therefore, the source of each data point is provided.
Table 1: In Vitro Antiproliferative Activity (IC50) of BET Inhibitors in Hematological Malignancies
| Inhibitor/Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Multiple Cancer Cell Lines | - | Potent antiproliferative activities | [9] |
| JQ1 | RPMI-8226 | Multiple Myeloma | ~0.1 | [10] |
| MV4-11 | Acute Myeloid Leukemia | < 0.5 | [11] | |
| MOLM-13 | Acute Myeloid Leukemia | < 0.5 | [12] | |
| OTX-015 (Birabresib) | Various Leukemia Cell Lines | Acute Leukemia | 0.092 - 0.112 | [3][13] |
| KASUMI-1 | Acute Myeloid Leukemia | < 1 | [3] | |
| ABBV-744 | MV4-11 | Acute Myeloid Leukemia | Low nanomolar | [14][15] |
| Various AML Cell Lines | Acute Myeloid Leukemia | Low nanomolar | [15] |
Table 2: In Vitro Antiproliferative Activity (IC50) of BET Inhibitors in Solid Tumors
| Inhibitor/Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | AsPC-1 | Pancreatic Adenocarcinoma | Potent (IC50 of 43 nM for a related compound) | [16] |
| JQ1 | A549 | Lung Adenocarcinoma | < 5 | [10] |
| H1975 | Lung Adenocarcinoma | < 5 | [10] | |
| MCF7 | Luminal Breast Cancer | ~0.1 - 0.5 | [17] | |
| T47D | Luminal Breast Cancer | ~0.1 - 0.5 | [17] | |
| OTX-015 (Birabresib) | LNCaP | Prostate Cancer | - | [18] |
| DU145 | Prostate Cancer | > 5 | [18] | |
| PC3 | Prostate Cancer | > 5 | [18] | |
| ABBV-744 | Prostate Tumor Xenografts | Prostate Cancer | - | [19] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. potent antitumor agent: Topics by Science.gov [science.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ABBV-744 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
Navigating the Disposal of Bromodomain Inhibitor-13: A Guide to Safe and Compliant Practices
For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for a compound labeled "Bromodomain inhibitor-13" are not publicly available, this guide provides essential, step-by-step procedures for its safe handling and disposal based on general best practices for chemical waste management in a laboratory setting.
It is imperative to consult your institution's Environmental Health and Safety (EHS) office and the manufacturer-provided Safety Data Sheet (SDS) for specific guidance before proceeding with any disposal activities.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal lies in a clear understanding of the material's hazards and adherence to established protocols. The overriding principle is that no laboratory activity should commence without a clear plan for the disposal of all waste generated.[1]
Key steps for proper chemical waste disposal include:
-
Categorization: Accurately identify and separate chemical waste from other waste streams such as biological, radioactive, or general laboratory waste.[2]
-
Containment: Use appropriate, chemically-resistant containers with secure, leak-proof closures.[2][3]
-
Labeling: Clearly label all waste containers with the contents, associated hazards, and the date of accumulation.[2]
-
Storage: Designate specific, well-ventilated areas for waste storage, ensuring incompatible materials are segregated.[2][4]
-
Regular Removal: Establish a schedule for the removal of chemical waste by authorized personnel to prevent excessive accumulation.[2][5]
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline. Always prioritize your institution's specific protocols.
-
Consult the Safety Data Sheet (SDS): If an SDS is available for this compound, it will contain a dedicated section (typically Section 13) on disposal considerations.[6] This section provides the most specific and reliable information.
-
Personal Protective Equipment (PPE): Before handling the inhibitor or its waste, don appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Waste Characterization: Based on the information in the SDS and general chemical knowledge, determine if this compound is considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] Most novel research compounds should be treated as hazardous waste as a precaution.
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing the inhibitor, use a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your EHS office. For instance, halogenated and non-halogenated solvents are often collected separately.[1]
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that have come into contact with the inhibitor should be disposed of as chemically contaminated solid waste.[5] Place these items in a designated, puncture-resistant container.[5]
-
-
Container Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound," along with any solvents)
-
The accumulation start date
-
The associated hazards (e.g., toxic, irritant)
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and that the container is kept closed except when adding waste.[1][5]
-
Utilize secondary containment, such as a tray or tub, to contain any potential leaks.[1][4]
-
Segregate the waste container from incompatible materials to prevent dangerous reactions.[4]
-
-
Disposal Request:
-
Once the container is full or has reached the maximum accumulation time allowed by your institution (often six months), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[3][5]
-
Never dispose of chemical waste down the sink or in the regular trash.[3][4] Evaporation of chemical waste is also not a permissible disposal method.[4]
-
Handling Spills and Empty Containers
In the event of a spill, contain it and collect the material using appropriate absorbent pads or other spill control equipment.[6] The collected spill material must be disposed of as hazardous waste.
For empty containers that previously held this compound, consult your institution's policy. If the compound is classified as an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash.[1][4] For non-acutely hazardous waste, ensure the container is as empty as possible, deface the label, and remove the cap before disposal.[4]
Quantitative Data Summary
While no specific quantitative disposal data for "this compound" was found, general federal regulations for academic laboratories provide the following limits:
| Regulation | Specification | Citation |
| Maximum Hazardous Waste Accumulation | Up to 55 gallons | [1] |
| Maximum Acutely Hazardous Waste Accumulation | Up to 1 quart | [1] |
| Maximum Storage Time in Academic Labs | Six months | [3] |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. targetmol.com [targetmol.com]
Safeguarding Research: A Comprehensive Guide to Handling Bromodomain Inhibitor-13
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Bromodomain inhibitor-13, a compound of interest in epigenetic research. Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate safety measures are in place. The following table summarizes the recommended personal protective equipment and engineering controls.
| Equipment/Control | Specification | Purpose |
| Ventilation | Use in a well-ventilated area. A chemical fume hood is recommended, especially when handling powders or creating solutions.[1][2][3] | To minimize inhalation of dust or aerosols.[1][2][3] |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles.[2][4][5] | To protect eyes from splashes or dust. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[2][4] | To prevent skin contact. |
| Protective Clothing | A lab coat is required.[2][5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate or when handling large quantities.[2] | To prevent inhalation of airborne particles. |
| Emergency Equipment | Accessible safety shower and eye wash station.[1] | For immediate decontamination in case of exposure. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. cmu.edu [cmu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
